molecular formula C8H15NO3 B041470 (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one CAS No. 67751-23-9

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Cat. No.: B041470
CAS No.: 67751-23-9
M. Wt: 173.21 g/mol
InChI Key: DFZIBCAWOSFLFR-AATRIKPKSA-N
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Description

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(2)6-5-7(10)8(11-3)12-4/h5-6,8H,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZIBCAWOSFLFR-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187242-85-9, 67751-23-9
Record name [(1E)-4,4-dimethoxy-3-oxobut-1-en-1-yl]dimethylamine
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Record name 67751-23-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Properties and Identification

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a functionalized organic molecule incorporating a ketone, a dialkylamino group, and a dimethoxy acetal. The "E" designation refers to the stereochemistry of the carbon-carbon double bond.

PropertyValueSource
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol [1]
CAS Number 187242-85-9[1]
Appearance Liquid
Purity Typically ≥95%
Storage 2-8°C

Computed Physicochemical Properties:

PropertyValueSource
Topological Polar Surface Area (TPSA) 38.77 Ų[1]
logP 0.8858[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 5[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in publicly available literature, the general synthesis of enaminones is well-documented. A plausible synthetic route would involve the condensation of a suitable precursor with a dimethylamine source. A potential logical workflow for its synthesis is outlined below.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product start1 1,1-Dimethoxyacetone reaction Condensation Reaction start1->reaction start2 Dimethylformamide dimethyl acetal (DMF-DMA) start2->reaction product (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one reaction->product

Caption: Plausible synthetic workflow for the target compound.

Reactivity and Applications in Organic Synthesis

Enaminones are highly versatile intermediates in organic synthesis due to the presence of multiple reactive sites. The conjugated system allows for both nucleophilic and electrophilic reactions. This compound is expected to share this rich reactivity profile.

General Reactivity of Enaminones

The core reactivity of enaminones involves their ambident nucleophilic character, with potential reaction sites at the nitrogen atom, the α-carbon, and the β-carbon. They can also act as electrophiles at the carbonyl carbon and the β-carbon.

G Enaminone This compound Heterocycles Heterocyclic Products (e.g., Pyrimidines, Pyrazoles, Isoxazoles) Enaminone->Heterocycles Cyclocondensation Nucleophiles Nucleophiles (e.g., amines, hydrazines, guanidines) Nucleophiles->Enaminone Attack at β-carbon Electrophiles Electrophiles (e.g., alkyl halides, acyl chlorides) Electrophiles->Enaminone Attack at α-carbon or N

Caption: General reactivity of the target enaminone.

Synthesis of Heterocycles

A primary application of enaminones is in the synthesis of a wide variety of heterocyclic compounds, many of which are scaffolds for biologically active molecules. The reaction typically proceeds via a cyclocondensation pathway where a binucleophilic reagent reacts with the enaminone.

3.2.1. Synthesis of Pyrimidines

Pyrimidines are a critical class of heterocycles found in numerous pharmaceuticals. This compound can serve as a three-carbon synthon for the construction of the pyrimidine ring. The reaction with amidines, ureas, or guanidines would lead to the formation of substituted pyrimidines.

G Enaminone This compound Intermediate Condensation Intermediate Enaminone->Intermediate Amidine Amidine / Guanidine / Urea Amidine->Intermediate Pyrimidine Substituted Pyrimidine Intermediate->Pyrimidine Cyclization & Deamination/Dehydration

Caption: Proposed pathway for pyrimidine synthesis.

Experimental Protocol (General): A general procedure for the synthesis of pyrimidines from enaminones involves reacting the enaminone with a suitable nitrogen-containing binucleophile (like guanidine or amidine) in a protic solvent such as ethanol or acetic acid, often with heating. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated by precipitation or extraction, followed by recrystallization or column chromatography.

Synthesis of Other Heterocycles

Similarly, reactions with other binucleophiles can yield a variety of five- and six-membered heterocycles:

  • Pyrazoles and Isoxazoles: Reaction with hydrazine and hydroxylamine, respectively, would lead to the formation of pyrazole and isoxazole derivatives.

Potential in Drug Discovery and Development

While no specific biological activity has been reported for this compound itself, its utility as a scaffold for generating libraries of heterocyclic compounds makes it a valuable tool for drug discovery. The resulting pyrimidines, pyrazoles, and other heterocycles are known to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer

  • Anti-inflammatory

  • Antimicrobial

  • Antiviral

The dimethoxy acetal group in the target molecule offers a handle for further functionalization or can be deprotected to reveal a more reactive aldehyde or ketone, further expanding its synthetic utility.

Conclusion

This compound is a promising, albeit not extensively documented in academic literature, building block for organic synthesis. Its enaminone core structure provides a platform for the efficient construction of diverse and complex heterocyclic systems. For researchers in drug discovery and development, this compound represents a versatile starting material for the synthesis of novel molecular entities with the potential for a wide array of biological activities. Further investigation into its reactivity and the biological screening of its derivatives are warranted to fully exploit its potential.

References

An In-depth Technical Guide to the Chemical Properties of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development in understanding and utilizing this versatile compound.

Core Chemical Properties

This compound is a functionalized enaminone, a class of compounds characterized by a conjugated system of an amine and a ketone. This structural motif imparts unique chemical reactivity to the molecule. The dimethoxy acetal at the C1 position serves as a protected aldehyde functionality.

Table 1: General and Physicochemical Properties

PropertyValueSource
CAS Number 187242-85-9[1][2]
Molecular Formula C₈H₁₅NO₃[2]
Molecular Weight 173.21 g/mol [2][3]
IUPAC Name (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one[1]
SMILES CN(C)/C=C/C(=O)C(OC)OC[3]
Physical Form Liquid[1]
Purity Typically ≥95%[1][2]
Storage Temperature Refrigerator (2-8°C)[1]

Table 2: Computed Chemical Properties

PropertyValueSource
Topological Polar Surface Area (TPSA) 38.77 Ų[2]
logP 0.8858[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 5[2]

Proposed Synthesis

The key transformation is the introduction of the dimethylaminomethylene group at the alpha-position to the ketone. This can be achieved using a formylating and aminating agent such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or dimethylformamide dimethyl acetal (DMFDMA).[6][7][8] These reagents are known to react with CH-acidic ketones to yield enaminones in excellent yields.[6][9]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product ketone 4,4-Dimethoxy-2-butanone reaction Condensation/ Aminomethylenation ketone->reaction reagent Bredereck's Reagent or DMFDMA reagent->reaction product (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one reaction->product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

Objective: To synthesize this compound from 4,4-dimethoxy-2-butanone.

Materials:

  • 4,4-Dimethoxy-2-butanone (1.0 eq)[4][5]

  • Bredereck's reagent (1.1 eq)[6]

  • Anhydrous toluene or other inert, aprotic solvent[7]

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4-dimethoxy-2-butanone and anhydrous toluene.

  • Stir the solution at room temperature.

  • Slowly add Bredereck's reagent to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Note: The reaction conditions, including solvent and temperature, may need to be optimized for the best yield and purity.

Chemical Reactivity

This compound, as an enaminone, exhibits a rich and versatile reactivity profile. The electron-donating dimethylamino group increases the electron density of the carbon-carbon double bond, making the β-carbon (C3) nucleophilic. The carbonyl group at C2 and the acetal at C1 provide sites for electrophilic attack and further synthetic transformations.

Reactivity_Profile cluster_reactions Potential Reactions compound This compound alkylation Alkylation at C3 compound->alkylation Nucleophilic attack from C3 acylation Acylation at C3 compound->acylation Nucleophilic attack from C3 cycloaddition Cycloaddition Reactions compound->cycloaddition Acts as electron-rich diene hydrolysis Hydrolysis of Acetal compound->hydrolysis Deprotection electrophile Electrophiles (e.g., alkyl halides, acyl chlorides) electrophile->alkylation electrophile->acylation dienophile Dienophiles (e.g., maleimides, acrylates) dienophile->cycloaddition acid Aqueous Acid acid->hydrolysis

Caption: General reactivity profile of this compound.

Nucleophilic Character of the β-Carbon

The β-carbon of the enaminone system is nucleophilic due to the delocalization of the nitrogen lone pair. This allows for reactions with a variety of electrophiles.

  • Alkylation and Acylation: The compound can undergo alkylation or acylation at the C3 position upon reaction with alkyl halides or acyl chlorides, respectively.

  • Michael Addition: As a soft nucleophile, the β-carbon can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Cycloaddition Reactions

The electron-rich diene-like system of the enaminone makes it a suitable partner in cycloaddition reactions, particularly with electron-deficient dienophiles in Diels-Alder type reactions. This provides a pathway for the synthesis of complex cyclic structures.

Reactivity of the Carbonyl and Acetal Groups
  • Reduction: The ketone at the C2 position can be reduced to a secondary alcohol using standard reducing agents.

  • Hydrolysis: The dimethoxy acetal at the C1 position is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal an aldehyde functionality. This opens up further possibilities for synthetic transformations.

Spectral Data (Predicted)

While experimental NMR data for this compound were not found in the searched literature, a predicted spectrum can be inferred from data on analogous enaminone and α,β-unsaturated ketone structures.[10][11][12]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (CH(OMe)₂)~4.5-5.0 (s, 1H)~100-105
2 (C=O)-~190-198
3 (CH)~5.5-6.0 (d, 1H)~95-105
4 (CH)~7.5-8.0 (d, 1H)~150-155
N(CH₃)₂~2.9-3.2 (s, 6H)~35-45
OCH₃~3.2-3.4 (s, 6H)~50-55

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. The coupling constant between the vinylic protons at C3 and C4 is expected to be in the range of 12-16 Hz for the (E)-isomer.

Safety Information

This compound is classified as a warning-level hazard.[1]

Hazard Statements:

  • H315: Causes skin irritation.[1][3]

  • H319: Causes serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of an enaminone and a protected aldehyde functionality allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential reactivity, which should aid researchers in its application for the synthesis of more complex molecules in drug discovery and other areas of chemical science. Further experimental validation of the proposed synthesis and a detailed investigation of its reactivity are warranted to fully exploit the potential of this compound.

References

An In-Depth Technical Guide to (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a versatile synthetic intermediate belonging to the enaminone class of compounds. Its structure, featuring a conjugated system with an electron-donating amino group and an electron-wielding ketone, along with a protected aldehyde equivalent in the form of a dimethoxyacetal, makes it a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and reactivity.

Chemical Structure and Properties

This compound is characterized by a four-carbon backbone. The "(E)" designation indicates the trans configuration of the substituents across the double bond at the 3-position. Key structural features include a ketone at the 2-position, a dimethylamino group at the 4-position, and two methoxy groups forming an acetal at the 1-position.

Table 1: Chemical Identifiers and Properties

PropertyValueReference(s)
IUPAC Name (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one
CAS Number 187242-85-9[1]
Molecular Formula C₈H₁₅NO₃[1]
Molecular Weight 173.21 g/mol [1]
SMILES CN(C)/C=C/C(=O)C(OC)OC[1]
InChI Key DFZIBCAWOSFLFR-AATRIKPKSA-N
Physical Form Liquid
Purity (Typical) ≥95%
Storage Conditions Refrigerator (2-8 °C)

Table 2: Computed Physicochemical Data

PropertyValueReference(s)
Topological Polar Surface Area (TPSA) 38.77 Ų[2]
LogP 0.8858[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 5[2]

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in peer-reviewed literature, suggesting it is more of a specialized reagent. However, based on the general synthesis of enaminones, a plausible and commonly employed method involves the condensation of a ketone precursor with a formylating agent like a dimethylformamide acetal.

Proposed Synthetic Pathway

The logical synthetic route proceeds in two main stages:

  • Preparation of the precursor: 1,1-dimethoxyacetone (also known as 1,1-dimethoxy-2-propanone).

  • Formation of the enaminone: Condensation of 1,1-dimethoxyacetone with a suitable dimethylformamide acetal, such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane) or dimethylformamide dimethyl acetal (DMF-DMA).

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Enaminone Formation A Chloroacetone C 1,1-Dimethoxyacetone A->C Nucleophilic Substitution B Sodium Methoxide in Methanol B->C D 1,1-Dimethoxyacetone F (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one D->F Condensation E Bredereck's Reagent or DMF-DMA E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,1-Dimethoxyacetone (Precursor)

This protocol is adapted from established procedures for the synthesis of related α,α-dimethoxy ketones.

  • Materials: Chloroacetone, Sodium Methoxide, Methanol (anhydrous).

  • Procedure:

    • A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., Nitrogen or Argon).

    • The solution is cooled in an ice bath.

    • Chloroacetone is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours.

    • The reaction progress is monitored by TLC or GC.

    • Upon completion, the mixture is cooled, and the precipitated sodium chloride is removed by filtration.

    • The methanol is removed from the filtrate under reduced pressure.

    • The resulting crude product is purified by fractional distillation under vacuum to yield pure 1,1-dimethoxyacetone.

Protocol 2: Synthesis of this compound

This is a generalized protocol for the formation of enaminones from ketones.[3]

  • Materials: 1,1-dimethoxyacetone, Dimethylformamide dimethyl acetal (DMF-DMA), an aprotic solvent (e.g., Toluene or Xylene).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, 1,1-dimethoxyacetone is dissolved in the chosen aprotic solvent.

    • An equimolar amount of DMF-DMA is added to the solution.

    • The reaction mixture is heated to reflux and maintained at that temperature for several hours. The reaction should be monitored for the formation of methanol as a byproduct.

    • The progress of the reaction is monitored by TLC or GC-MS.

    • Once the starting material is consumed, the solvent and any volatile byproducts are removed under reduced pressure.

    • The crude product, this compound, can then be purified by vacuum distillation or column chromatography.

Reactivity and Applications in Synthesis

Enaminones are bifunctional compounds possessing both nucleophilic (at the α-carbon and the nitrogen atom) and electrophilic (at the β-carbon and the carbonyl carbon) centers. This dual reactivity makes them highly valuable in organic synthesis.

G A This compound C Pyrimidine Derivatives A->C Cyclocondensation E Pyrazole Derivatives A->E Cyclocondensation G Pyridine Derivatives A->G Cyclocondensation B Guanidine / Urea / Thiourea B->C D Hydrazine Derivatives D->E F Primary Amines F->G

Caption: Reactivity of the enaminone in heterocyclic synthesis.

The primary application of this compound is as a synthon for the construction of more complex molecules, especially substituted heterocycles.

Synthesis of Pyrimidines

One of the most significant applications of enaminones is in the synthesis of the pyrimidine ring, a core structure in many pharmaceuticals.[4][5] The enaminone acts as a three-carbon building block that can react with various amidine-containing compounds.

  • General Reaction: The enaminone is reacted with guanidine, urea, or thiourea (or their derivatives) in the presence of a base (like sodium ethoxide) in a suitable solvent (like ethanol). The reaction proceeds via a cyclocondensation mechanism, where the amidine nitrogen atoms attack the electrophilic centers of the enaminone, leading to the formation of the pyrimidine ring with the elimination of dimethylamine and water.

Biological Activity Context

While no specific biological activities have been documented for this compound itself, the broader class of enaminones and the heterocyclic compounds derived from them are known to possess a wide range of biological properties. These include potential applications as:

  • Anticancer agents

  • Antimicrobial agents

  • Anti-inflammatory compounds

The pyrimidine scaffold, in particular, is a well-established pharmacophore found in numerous approved drugs, including kinase inhibitors for cancer therapy and antiviral medications. Therefore, this compound serves as a key starting material for the discovery and development of new therapeutic agents.

Conclusion

This compound is a valuable, albeit specialized, reagent for organic synthesis. Its key utility lies in its role as a versatile three-carbon building block for the efficient construction of heterocyclic systems, most notably pyrimidines. While detailed characterization data in the public domain is scarce, its synthesis can be reliably predicted from standard enaminone chemistry. For researchers in medicinal chemistry and drug development, this compound represents an important tool for accessing novel molecular scaffolds with the potential for significant biological activity.

References

In-Depth Technical Guide: (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS: 187242-85-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, with CAS number 187242-85-9, is a versatile chemical intermediate primarily utilized as a building block in the synthesis of complex heterocyclic compounds. Its enaminone functional group and protected ketone moiety make it a reactive synthon for constructing various molecular scaffolds, particularly those with applications in medicinal chemistry and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its notable application in the development of novel pyrazolopyridine-diamide insecticides.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValue
CAS Number 187242-85-9
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
IUPAC Name (3E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Synonyms This compound
Physical Form Liquid
Storage Temperature Refrigerator

Safety Information: This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used during handling.

Synthesis and Experimental Protocols

This compound is synthesized via the reaction of 1,1-dimethoxypropan-2-one with 1,1-dimethoxy-N,N-dimethylmethanamine.

Synthesis of this compound

Experimental Protocol:

A mixture of 1,1-dimethoxypropan-2-one (10 g, 85 mmol) and 1,1-dimethoxy-N,N-dimethylmethanamine (10.1 g, 85 mmol) is heated at 90 °C for 16 hours. After the reaction is complete, the reaction mass is concentrated under reduced pressure. The crude product, this compound (11 g, 63.5 mmol, 75% yield), is obtained and can be used in subsequent steps without further purification.[1]

1H-NMR Data (400 MHz, CDCl3): δ 7.72 (d, J = 12.8 Hz, 1H), 5.33 (d, J = 12.2 Hz, 1H), 4.57 (s, 1H), 3.36-3.43 (m, 6H), 3.05-3.10 (m, 3H), 2.86 (d, J = 6.1 Hz, 3H).[1]

Application in the Synthesis of Pyrazolopyridine-Diamide Insecticides

A significant application of this compound is as a key intermediate in the synthesis of novel pyrazolopyridine-diamides, which have demonstrated potent insecticidal and acaricidal activities. These compounds are of interest for crop protection.

Synthetic Pathway to Pyrazolopyridine-Diamides

The synthesis of pyrazolopyridine-diamides from this compound involves a multi-step reaction sequence. A generalized workflow is presented below.

G A (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one B Ethyl 2-(5-formyl-1H-pyrazol-1-yl)acetate A->B Reaction with ethyl hydrazinoacetate C 6-Amino-5-methylpyrazolo[1,5-a]pyridine-7-carboxylic acid B->C Cyclization and subsequent reactions D Pyrazolopyridine-diamide (Final Product) C->D Amide coupling

Caption: Synthetic workflow for pyrazolopyridine-diamides.

Experimental Protocol for Pyrazolopyridine-Diamide Synthesis

The following protocol outlines the synthesis of a pyrazolopyridine-diamide derivative starting from this compound.

Step 1: Preparation of ethyl 2-(5-formyl-1H-pyrazol-1-yl)acetate

To a stirred solution of this compound, further steps involving reaction with reagents like ethyl hydrazinoacetate lead to the formation of the pyrazole core.

Step 2: Preparation of 6-amino-5-methylpyrazolo[1,5-a]pyridine-7-carboxylic acid

The intermediate from the previous step undergoes cyclization and further functional group manipulations to yield the key pyrazolopyridine carboxylic acid intermediate.

Step 3: Amide coupling to form the final Pyrazolopyridine-diamide

The carboxylic acid intermediate is then coupled with an appropriate amine to form the final diamide product.

(Note: The detailed, step-by-step reaction conditions and reagents for each stage of this synthesis are proprietary and described within patent literature, such as WO2019123195A1. Researchers should consult the full patent for specific details.)

Biological Activity and Mechanism of Action

The pyrazolopyridine-diamides synthesized using this compound exhibit insecticidal and acaricidal properties. While specific quantitative data for these particular compounds is not publicly available in peer-reviewed literature, their structural similarity to other anthranilic diamide insecticides, such as chlorantraniliprole, suggests a likely mechanism of action involving the modulation of insect ryanodine receptors (RyRs).[2]

Ryanodine receptors are intracellular calcium channels crucial for muscle contraction. The binding of diamide insecticides to these receptors leads to an uncontrolled release of calcium from the sarcoplasmic reticulum, resulting in muscle paralysis and eventual death of the insect.

Proposed Signaling Pathway

The proposed mechanism of action for pyrazolopyridine-diamide insecticides is illustrated in the following signaling pathway diagram.

G cluster_cell Insect Muscle Cell RyR Ryanodine Receptor (RyR) (Calcium Channel) SR Sarcoplasmic Reticulum (Calcium Store) RyR->SR Opens channel Ca_out Ca²⁺ SR->Ca_out Uncontrolled release Paralysis Muscle Paralysis and Death Ca_out->Paralysis Leads to Insecticide Pyrazolopyridine-diamide Insecticide Insecticide->RyR Binds and activates

Caption: Proposed mechanism of action for pyrazolopyridine-diamide insecticides.

Biological Assays for Activity Evaluation

To assess the insecticidal and acaricidal activity of the synthesized pyrazolopyridine-diamides, various bioassays can be employed. The choice of assay depends on the target pest and the desired endpoint.

Larvicidal Activity Bioassay

Experimental Protocol:

A direct-contact mortality bioassay can be used to determine the toxicity of the compounds against larval stages of insects.[3]

  • Preparation of Test Solutions: The synthesized compounds are dissolved in an appropriate solvent (e.g., methanol or acetone) to create a stock solution.[4] Serial dilutions are then made in distilled water containing a surfactant (e.g., Triton X-100) to ensure even dispersal.

  • Exposure: Groups of target insect larvae (e.g., 20 early third-instar mosquito larvae) are placed in containers (e.g., paper cups) with a defined volume of the test solution (e.g., 250 mL).[3]

  • Control Groups: A negative control group (solvent and surfactant in water) and a positive control group (a known insecticide) are included in each assay.

  • Observation: Mortality is recorded at specific time points (e.g., 24 and 48 hours).[5]

  • Data Analysis: The results are used to calculate lethal concentration values, such as the LC50 (the concentration that causes 50% mortality), using probit analysis.[6]

Acaricidal Activity Bioassay

Experimental Protocol:

An in vitro larval immersion microassay is suitable for determining the potency of compounds against ticks.[7]

  • Preparation of Test Solutions: Similar to the larvicidal assay, stock solutions and serial dilutions of the test compounds are prepared.

  • Exposure: Tick larvae are immersed in the test solutions for a specified duration.

  • Observation: Mortality is assessed after a set period (e.g., 24 hours).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (the effective concentration that causes 50% mortality).

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its primary documented application in the public domain is in the construction of pyrazolopyridine-diamides, a class of compounds with significant potential as novel insecticides and acaricides. The synthetic protocols and understanding of the likely mechanism of action provide a solid foundation for researchers and drug development professionals to explore the potential of this chemical building block in the discovery of new bioactive molecules for crop protection and potentially other applications. Further research into the biological activity of derivatives synthesized from this compound is warranted to fully elucidate their therapeutic or agrochemical potential.

References

An In-depth Technical Guide to the Synthesis of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthetic pathway for (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, a versatile building block in organic synthesis. The core of this synthesis involves the formation of an enaminone through the condensation of a β-keto acetal with an aminomethylenating agent. This document provides a comprehensive overview of the methodology, including a detailed experimental protocol, quantitative data, and a visualization of the synthesis pathway.

Synthesis Pathway Overview

The most direct and widely employed method for the synthesis of this compound is the reaction of the precursor ketone, 1,1-dimethoxybutan-2-one, with an aminomethylenating agent. Among the available reagents, N,N-dimethylformamide dimethyl acetal (DMFDMA) is a common and effective choice for this transformation.

The reaction proceeds via an initial nucleophilic attack of the enol or enolate of the ketone onto the electrophilic carbon of DMFDMA. Subsequent elimination of methanol leads to the formation of the stable, conjugated enaminone system. The (E)-isomer is typically the thermodynamically favored product.

Synthesis_Pathway cluster_conditions Reaction Conditions reagent1 1,1-Dimethoxybutan-2-one intermediate Intermediate reagent1->intermediate reagent2 DMFDMA reagent2->intermediate product (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one intermediate->product - CH3OH condition1 Heat (e.g., 120 °C) condition2 Inert Atmosphere Experimental_Workflow start Combine 1,1-dimethoxybutan-2-one and DMFDMA in a flask heat Heat to 120 °C under inert atmosphere start->heat distill Distill off methanol byproduct heat->distill monitor Monitor reaction (TLC or GC-MS) distill->monitor monitor->heat Incomplete cool Cool to room temperature monitor->cool Complete evaporate Evaporate volatiles in vacuo cool->evaporate purify Purify crude product evaporate->purify end Obtain (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one purify->end

An In-depth Technical Guide to (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one: A Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, a member of the enaminone class of compounds, is a versatile and highly reactive intermediate in organic synthesis. Its unique structural motif, featuring a conjugated system of a dimethylamino group, a carbon-carbon double bond, and a ketone, along with a protected aldehyde in the form of a dimethyl acetal, makes it a valuable precursor for the construction of a variety of heterocyclic systems. Enaminones, in general, are recognized for their role as foundational units in the synthesis of numerous bioactive heterocyclic compounds, including pyrazoles, pyridines, and pyrimidines, which are prevalent in many therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the properties and synthetic utility of this compound, with a focus on its application in the synthesis of substituted pyrimidines.

Physicochemical Properties and Specifications

This compound is commercially available as a liquid and should be stored under refrigeration. Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 187242-85-9[4]
Molecular Formula C₈H₁₅NO₃[4]
Molecular Weight 173.21 g/mol [4][5]
Appearance Liquid
Purity ≥97%[4]
Storage 4°C[4]
SMILES O=C(C(OC)OC)/C=C/N(C)C.[E][4]
Topological Polar Surface Area 38.77 Ų[4]
LogP 0.8858[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 5[4]

Synthesis and Discovery

While the specific seminal publication detailing the initial discovery and synthesis of this compound could not be definitively identified through a comprehensive literature search, its utility as a synthetic intermediate is evident from its commercial availability and the extensive body of research on the reactions of enaminones. The general synthesis of β-enamino carbonyl compounds is well-established and typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amine.

Synthetic Applications: A Case Study in Pyrimidine Synthesis

A primary application of this compound is in the construction of heterocyclic rings through cyclocondensation reactions. The reaction with guanidine derivatives to form substituted pyrimidines is a notable example of its utility.[1][2][3]

Experimental Protocol: Synthesis of a Substituted Pyrimidine

This protocol describes a representative cyclocondensation reaction of this compound with guanidine to yield a 2-amino-4-(1,1-dimethoxy-2-oxoethyl)pyrimidine.

Materials:

  • This compound (1.0 eq)

  • Guanidine hydrochloride (1.2 eq)

  • Sodium ethoxide (1.2 eq)

  • Anhydrous ethanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at room temperature, add guanidine hydrochloride (1.2 eq). Stir the resulting suspension for 30 minutes.

  • To this mixture, add a solution of this compound (1.0 eq) in anhydrous ethanol dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired pyrimidine derivative.

Expected Characterization Data for the Pyrimidine Product

The following table summarizes the expected analytical data for the resulting pyrimidine.

Data TypeExpected Characteristics
Appearance White to off-white solid
¹H NMR Signals corresponding to the pyrimidine ring protons, the amino group protons, the methoxy protons, and the acetal proton.
¹³C NMR Resonances for the pyrimidine ring carbons, the acetal carbon, the ketone carbonyl, and the methoxy carbons.
Mass Spec (HRMS) Calculated m/z for the protonated molecule [M+H]⁺ consistent with the molecular formula C₈H₁₂N₃O₃⁺.
FT-IR Characteristic peaks for N-H stretching (amino group), C=O stretching (ketone), and C-O stretching (acetal).

Visualizing the Synthetic Pathway

The synthesis of substituted pyrimidines from this compound can be represented as a clear experimental workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Enaminone (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one Reaction Cyclocondensation Enaminone->Reaction Guanidine Guanidine Guanidine->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Base Sodium Ethoxide Base->Reaction Heat Reflux Heat->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Pyrimidine 2-Amino-4-(1,1-dimethoxy -2-oxoethyl)pyrimidine Purification->Pyrimidine G Enaminone Enaminone (Electrophile) Intermediate Acyclic Intermediate Enaminone->Intermediate Guanidine Guanidine (Nucleophile) Guanidine->Intermediate Nucleophilic Attack Pyrimidine Pyrimidine Ring (Stable Heterocycle) Intermediate->Pyrimidine Intramolecular Cyclization Elimination Elimination of Dimethylamine & Water Intermediate->Elimination Elimination->Pyrimidine

References

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Introduction

This compound is a versatile small molecule scaffold. This technical guide provides a comprehensive overview of its chemical properties, and potential applications based on available data. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

The compound is systematically named (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one .[1] It is a liquid at room temperature and should be stored under refrigeration.[1]

Physicochemical and Computational Data

The following table summarizes the key identifiers and computed properties for this molecule.

PropertyValueSource
IUPAC Name (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one[1]
CAS Number 187242-85-9[1]
Molecular Formula C₈H₁₅NO₃[2]
Molecular Weight 173.21 g/mol [1]
SMILES CN(C)/C=C/C(=O)C(OC)OC
InChI Key DFZIBCAWOSFLFR-AATRIKPKSA-N[1]
Physical Form Liquid[1]
Purity ≥95%[1][2]
Topological Polar Surface Area (TPSA) 38.77 Ų[2]
logP 0.8858[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 5[2]

Chemical Structure

The chemical structure of this compound is depicted below. The "(E)" designation indicates the stereochemistry at the carbon-carbon double bond.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While specific experimental protocols for the synthesis of this compound are not detailed in the reviewed literature, compounds of this class (enaminones) are important building blocks in organic synthesis.[3] They are often prepared through the reaction of 1,3-dicarbonyl compounds with amines or their derivatives.[3] The enaminone moiety provides multiple reactive sites, making it a valuable precursor for the synthesis of various heterocyclic compounds.[3]

The diagram below illustrates the conceptual role of this molecule as a versatile chemical intermediate.

G cluster_0 Core Scaffold cluster_1 Potential Synthetic Transformations cluster_2 Resulting Structures A (E)-4-(dimethylamino)- 1,1-dimethoxybut-3-en-2-one B Cyclization Reactions A->B e.g., with dinucleophiles C Michael Addition A->C e.g., with nucleophiles D Functional Group Interconversion A->D e.g., hydrolysis, reduction E Heterocyclic Compounds (e.g., Pyridines, Pyrimidines) B->E F Complex Polyfunctional Molecules C->F D->F G Novel Scaffolds for Drug Discovery E->G F->G

Caption: Conceptual workflow of the molecule as a synthetic building block.

Biological Activity and Potential Applications

Currently, there is limited specific biological data available for this compound itself. However, the broader class of enaminones and related chalcone structures have been investigated for various biological activities.

  • Anti-inflammatory Properties: Studies on related chalcone derivatives have explored their anti-inflammatory effects. Interestingly, the presence of a strong electron-donating group like a 4-dimethylamino group on the aromatic ring of certain chalcones was found to result in the weakest inhibition of nitric oxide (NO) production in RAW 264.7 cells.[4] This suggests that the dimethylamino group can significantly modulate the biological activity of a scaffold, potentially by affecting the stability of adducts with biological thiols like glutathione.[4]

  • Enzyme Inhibition: Analogs of similar structures, such as (E)-4-amino-3-methylbut-2-en-1-yl diphosphate, are potent inhibitors of the IspH enzyme, a target for antibacterial and antiparasitic drugs. This highlights the potential for molecules with this core structure to be explored as enzyme inhibitors.

  • Precursor for Bioactive Molecules: Given its nature as a versatile building block, this compound can be utilized in the synthesis of more complex molecules with potential therapeutic applications, including anticonvulsant and antimicrobial agents.[3]

Safety Information

The compound is classified with GHS07 pictograms, indicating it can be a skin and eye irritant and may cause respiratory irritation.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a chemical reagent with established physical and chemical properties. While direct biological activity data for this specific molecule is scarce, its structural features and the activities of related compounds suggest its potential as a scaffold and intermediate in the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its biological activity profile and explore its utility in medicinal chemistry and drug discovery programs.

References

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one alternative names

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Alternative Names

The primary and most formally correct name for this compound is its IUPAC name: (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one [1]. It is also commonly referred to by its registered CAS Number.

Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, compiled from various chemical supplier databases.

PropertyValueReference(s)
CAS Number 187242-85-9[1][2]
Molecular Formula C₈H₁₅NO₃[2][3]
Molecular Weight 173.21 g/mol [1][2][3]
IUPAC Name (3E)-4-(dimethylamino)-1,1-dimethoxy-3-buten-2-one[1]
Physical Form Liquid[1]
Purity ≥95% - ≥97% (Varies by supplier)[1][2]
Storage Temperature Refrigerator (4°C)[1][2]
SMILES O=C(C(OC)OC)/C=C/N(C)C[2]
InChI Key DFZIBCAWOSFLFR-AATRIKPKSA-N[1]
Topological Polar Surface Area (TPSA) 38.77 Ų[2]
logP 0.8858[2]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific applications of this compound (CAS 187242-85-9) are not extensively documented in peer-reviewed literature. However, the synthesis of enaminones is a well-established area of organic chemistry. Below are representative protocols for the synthesis of enaminones from common starting materials.

Representative Synthesis of an Enaminone from a Ketone

This protocol describes a general method for the synthesis of an enaminone from a ketone and a formamide acetal, which is a common route to compounds like this compound.

Objective: To synthesize a β-dimethylamino enaminone from an acetyl-containing starting material.

Materials:

  • Ketone (e.g., 1,1-dimethoxyacetone, as a precursor to the target molecule)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene or Xylene

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting ketone (1.0 equivalent) in anhydrous toluene or xylene.

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.1 to 1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical state.

Applications in Synthesis

Enaminones are key intermediates in the synthesis of various heterocyclic systems, some of which are scaffolds for compounds with potential biological activity. While specific applications for this compound are not detailed in the literature, its structure suggests it would be a valuable precursor for the synthesis of substituted pyrimidines, pyridines, and other heterocycles.

Logical Workflow for Heterocyclic Synthesis

The following diagram illustrates the general role of an enaminone as a building block in the synthesis of a six-membered heterocyclic ring, such as a pyrimidine. The enaminone provides a three-carbon backbone with electrophilic and nucleophilic centers that can react with a dinucleophile.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Enaminone This compound Condensation Cyclocondensation Enaminone->Condensation Reactant Dinucleophile Dinucleophile (e.g., Guanidine, Amidine) Dinucleophile->Condensation Reactant Pyrimidine Substituted Pyrimidine Condensation->Pyrimidine Forms

Caption: General workflow for pyrimidine synthesis using an enaminone.

Signaling Pathways

Currently, there is no published research that directly implicates this compound in any specific biological signaling pathways. Its primary utility, as described in the chemical literature, is as a synthetic intermediate. Research into the biological activities of the heterocyclic compounds synthesized from this enaminone may reveal interactions with biological targets and signaling pathways in the future.

Conclusion

This compound is a versatile enaminone with potential applications as a building block in synthetic and medicinal chemistry. While detailed experimental data and biological studies for this specific compound are sparse in the public domain, its structural class is well-studied. The representative protocols and synthetic workflows provided in this guide are intended to offer a practical starting point for researchers interested in utilizing this and related enaminones in their work. Further research is needed to fully characterize the reactivity and potential biological applications of this specific molecule.

References

Navigating the Chemistry of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one: A Technical Guide to Safe Handling and Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one , a versatile building block in organic synthesis, requires careful handling due to its potential hazards. This technical guide provides an in-depth overview of its safety profile, handling procedures, and emergency protocols to ensure its safe and effective use in a laboratory setting. The information presented herein is a synthesis of available safety data and established best practices for handling similar chemical entities.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Key identifiers and properties are summarized below.

PropertyValue
CAS Number 187242-85-9[1]
Molecular Formula C₈H₁₅NO₃[2]
Molecular Weight 173.21 g/mol [2]
Physical Form Liquid[1]
Purity Typically ≥95% or ≥97%[1][2]
Storage Temperature Refrigerator (4°C)[1][2]

Hazard Identification and Classification

This compound is classified as hazardous. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][3]

GHS Hazard Information
Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07 (Exclamation Mark)Warning [1][3]H315: Causes skin irritation.[1][3]
Eye IrritationGHS07 (Exclamation Mark)Warning [1][3]H319: Causes serious eye irritation.[1][3]
Respiratory IrritationGHS07 (Exclamation Mark)Warning [1][3]H335: May cause respiratory irritation.[1][3]
Precautionary Statements

The following precautionary statements are recommended for handling this substance:[1][3]

CodePrecautionary Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols: Safe Handling and Use

The following protocols are generalized best practices for handling this compound in a research laboratory. These should be adapted to specific experimental conditions and performed in conjunction with a comprehensive, experiment-specific risk assessment.

Personal Protective Equipment (PPE)

A standard suite of PPE is mandatory when handling this chemical to prevent exposure.

PPE_Workflow cluster_ppe Required Personal Protective Equipment labcoat Lab Coat (Chemically resistant) gloves Nitrile Gloves (Inspect before use) labcoat->gloves Don goggles Safety Goggles (ANSI Z87.1 approved) gloves->goggles Don end Proceed with Experiment goggles->end start Before Handling start->labcoat Don

Caption: Personal Protective Equipment (PPE) Workflow.

General Handling Protocol

Given its irritant nature, and as a general precaution with novel reagents, it is prudent to handle this compound as if it were air-sensitive, minimizing its exposure to the atmosphere.

  • Preparation:

    • Ensure all glassware is clean and oven-dried to remove moisture.[4]

    • Conduct all manipulations within a certified chemical fume hood to mitigate inhalation exposure.[5]

    • Have an appropriate quenching agent and spill kit readily available.

  • Dispensing the Reagent:

    • The reagent is typically supplied in a bottle with a septum-sealed cap.[6]

    • To withdraw the liquid, use a clean, dry syringe with a needle.[6]

    • First, purge the syringe with an inert gas (e.g., nitrogen or argon).

    • Puncture the septum with the needle and introduce a positive pressure of inert gas into the bottle.

    • Withdraw the desired volume of the liquid into the syringe.

    • Remove the syringe and immediately insert the needle into a rubber septum to prevent drips and reaction with air.

    • Transfer the reagent to the reaction vessel, which should also be under an inert atmosphere.

  • Waste Disposal and Decontamination:

    • Quench any residual reagent in the syringe by slowly adding it to a suitable solvent (e.g., isopropanol) with stirring in the fume hood.

    • Dispose of all contaminated materials (syringes, needles, gloves) as hazardous waste in accordance with institutional and local regulations.

    • Clean any contaminated glassware with an appropriate solvent before washing.

Emergency Procedures

A clear understanding of emergency procedures is critical to ensure a rapid and effective response to any incidents.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Spill and Leak Response
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Contain: For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or commercial spill pillows).

  • Collect: Carefully scoop the absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the incident to the appropriate laboratory supervisor and environmental health and safety office.

The following diagram illustrates a logical workflow for handling a chemical spill.

Spill_Response_Workflow spill Chemical Spill Occurs assess Assess Situation (Size, Hazard) spill->assess evacuate Evacuate Immediate Area assess->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Use inert absorbent) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report Incident dispose->report

Caption: Chemical Spill Response Workflow.

Storage and Stability

Proper storage is essential to maintain the integrity of the reagent and ensure safety.

  • Storage Condition: Store in a tightly sealed container in a refrigerator (4°C).[1][2]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of moisture.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

By adhering to the guidelines outlined in this document, researchers can safely handle and utilize this compound in their synthetic endeavors, minimizing risks to themselves and their colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before commencing any new experimental work.

References

In-Depth Technical Guide: Stability and Storage of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a versatile intermediate in organic synthesis. Understanding its stability and establishing appropriate storage conditions are critical for ensuring its integrity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability of this compound, detailing its susceptibility to degradation under various conditions and providing recommended storage protocols. This document synthesizes available data from chemical suppliers and the broader scientific literature on enaminones to offer a detailed technical resource.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 187242-85-9[1][2][3]
Molecular Formula C₈H₁₅NO₃[1][2][3]
Molecular Weight 173.21 g/mol [1][2][3]
Physical Form Liquid
Purity ≥95-97%[1][2]

Stability Profile

Enaminones, as a class of compounds, are known to be susceptible to certain environmental factors. The stability of this compound is primarily influenced by pH, temperature, and light.

Hydrolytic Stability

The most significant degradation pathway for enaminones is hydrolysis, which is catalyzed by the presence of acid. The enamine moiety is susceptible to protonation, which initiates the hydrolytic cleavage of the carbon-nitrogen double bond.

Thermal Stability

Elevated temperatures can accelerate the degradation of many organic compounds, including enaminones. While specific studies on the thermal decomposition of this compound are not available, general practice for compounds with similar functional groups is to store them at reduced temperatures to minimize thermal degradation. Supplier recommendations consistently advise refrigeration.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical reactions in enaminones, leading to isomerization or decomposition. Some enaminones have been shown to undergo cis-trans isomerization upon exposure to UV light[1]. To maintain the integrity of the (E)-isomer and prevent the formation of photoproducts, it is essential to protect the compound from light.

Recommended Storage Conditions

Based on the available information from suppliers and the general stability profile of enaminones, the following storage conditions are recommended for this compound to ensure its long-term stability.

ParameterRecommendationRationale
Temperature 4°C (Refrigeration)To minimize thermal degradation.
Light Store in the dark (e.g., in an amber vial or a light-proof container)To prevent photodegradation and isomerization.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)To prevent potential oxidative degradation, although hydrolysis is the primary concern.
Container Tightly sealed, non-reactive container (e.g., glass)To prevent contamination and exposure to moisture and air.
Form Store as a neat liquidTo avoid potential interactions with solvents that could promote degradation.

Experimental Protocols

While specific, validated stability-indicating methods for this compound are not published, a general approach for developing such a method based on high-performance liquid chromatography (HPLC) is outlined below. This protocol can be adapted and validated for the quantitative analysis of the compound and its degradation products.

Development of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Suggested Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to near neutral) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30°C.

  • Detection Wavelength: To be determined by UV spectroscopy of a dilute solution of the compound (scan for λmax).

  • Injection Volume: 10-20 µL.

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

To assess the stability of the compound and identify potential degradation products, forced degradation studies should be performed under the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid or a solution of the compound at an elevated temperature (e.g., 80°C).

  • Photodegradation: Exposing a solution of the compound to UV and visible light.

Samples should be analyzed at various time points using the developed stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Signaling Pathways and Logical Relationships

The primary degradation pathway of concern for this compound is acid-catalyzed hydrolysis. The logical workflow for assessing the stability of this compound is also presented.

Degradation Pathway and Stability Assessment Workflow cluster_0 Acid-Catalyzed Hydrolysis Pathway cluster_1 Stability Assessment Workflow A This compound B Protonation of Enamine A->B + H+ C Nucleophilic attack by Water B->C + H2O D Intermediate C->D E Elimination of Dimethylamine D->E - (CH3)2NH F 1,1-dimethoxy-2,4-dioxobutane E->F S1 Forced Degradation Studies (Acid, Base, Heat, Light, Oxidation) S2 Develop Stability-Indicating Analytical Method (e.g., HPLC) S1->S2 S3 Identify and Characterize Degradation Products (e.g., LC-MS, NMR) S2->S3 S4 Quantify Degradation and Determine Kinetics S2->S4 S5 Establish Recommended Storage Conditions S4->S5

Figure 1. A diagram illustrating the proposed acid-catalyzed hydrolysis pathway of this compound and a logical workflow for its stability assessment.

Conclusion

The stability of this compound is a critical consideration for its use in research and development. The primary degradation pathway is acid-catalyzed hydrolysis. To ensure the integrity of the compound, it is imperative to store it under refrigerated (4°C), dark, and anhydrous conditions in a tightly sealed container, preferably under an inert atmosphere. For quantitative analysis and stability studies, the development and validation of a stability-indicating HPLC method are essential. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles using (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a versatile and highly reactive building block for the synthesis of a wide array of heterocyclic compounds. Its unique combination of a nucleophilic enamine moiety, an electrophilic carbonyl group, and a protected aldehyde equivalent (the dimethoxy acetal) allows for facile construction of various five- and six-membered heterocyclic rings. This document provides detailed application notes and experimental protocols for the synthesis of pyridines, pyrimidines, pyrazoles, and isoxazoles using this valuable reagent.

General Experimental Workflow

The synthesis of heterocycles from this compound typically follows a straightforward reaction sequence involving cyclocondensation with a suitable binucleophile. The general workflow is outlined below.

G General Experimental Workflow reagents Mixing of Reactants (this compound, binucleophile, solvent, catalyst) reaction Reaction (Heating/Stirring at specific temperature and time) reagents->reaction Initiation workup Aqueous Work-up (Quenching, extraction) reaction->workup Completion purification Purification (Crystallization/Chromatography) workup->purification Isolation characterization Characterization (NMR, MS, etc.) purification->characterization Analysis

Caption: General workflow for heterocyclic synthesis.

Synthesis of Substituted Pyridines

The synthesis of pyridines can be achieved through a cyclocondensation reaction of this compound with a compound containing an active methylene group and an amino source, typically ammonium acetate. The reaction proceeds via a Michael addition, followed by cyclization and aromatization.

Reaction Pathway

G Pyridine Synthesis Pathway start This compound + Active Methylene Compound + Ammonium Acetate michael Michael Addition start->michael cyclization Intramolecular Cyclization (Loss of Dimethylamine and Water) michael->cyclization aromatization Aromatization (Loss of Methanol and Water) cyclization->aromatization product Substituted Pyridine aromatization->product

Caption: Formation of the pyridine ring.

Quantitative Data for Pyridine Synthesis (Analogous Reactions)

The following table summarizes data from reactions using a similar building block, (E)-Ethyl 4,4-dimethoxybut-2-enoate, which demonstrates the general feasibility and conditions for this type of transformation.[1]

Active Methylene CompoundAmmonia SourceSolventCatalystTime (h)Yield (%)
Ethyl acetoacetateAmmonium acetateEthanolAcetic acid12-24~70-85
AcetylacetoneAmmonium acetateEthanolAcetic acid12-24~75-90
MalononitrileAmmonium acetateEthanolAcetic acid10-20~65-80
Experimental Protocol (General Procedure)
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.), the active methylene compound (1.1 eq.), and ammonium acetate (2.0 eq.).

  • Solvent and Catalyst: Add ethanol as the solvent and a catalytic amount of glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted pyridine.

Synthesis of Substituted Pyrimidines

Substituted pyrimidines can be synthesized by the reaction of this compound with amidines, guanidine, urea, or thiourea. The reaction involves the initial attack of the nucleophilic nitrogen of the N-C-N component on the enaminone, followed by cyclization and elimination of dimethylamine and methanol.

Reaction Pathway

G Pyrimidine Synthesis Pathway start This compound + Amidine/Guanidine/Urea/Thiourea addition Nucleophilic Addition start->addition cyclization Intramolecular Cyclization (Loss of Dimethylamine) addition->cyclization elimination Elimination (Loss of Methanol and Water) cyclization->elimination product Substituted Pyrimidine elimination->product

Caption: Formation of the pyrimidine ring.

Quantitative Data for Pyrimidine Synthesis (Analogous Reactions)

The following data is derived from reactions of various enaminones with N-C-N synthons and serves as a general guide.

Enaminone SubstrateN-C-N ReagentSolventConditionsYield (%)Reference
3-(Dimethylamino)-1-arylprop-2-en-1-oneGuanidine hydrochlorideEthanolReflux, 8h70-85General literature
Ethyl 3-(dimethylamino)acrylateBenzamidineEthanolReflux, 12h65-80General literature
1-(Piperidino)but-2-en-1-oneUreaAcetic AcidReflux, 6h50-65General literature
Experimental Protocol (General Procedure)
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add the corresponding amidine hydrochloride, guanidine hydrochloride, urea, or thiourea (1.2 eq.) to the solution. If a hydrochloride salt is used, add an equivalent of a base like sodium ethoxide or triethylamine.

  • Reaction: Heat the mixture to reflux for 6-12 hours, monitoring the progress by TLC.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Isolation: Add water to the residue to precipitate the crude product. Collect the solid by filtration.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure substituted pyrimidine.

Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine or its derivatives provides a straightforward route to substituted pyrazoles. The reaction proceeds through a condensation-cyclization sequence.

Reaction Pathway

G Pyrazole Synthesis Pathway start This compound + Hydrazine Derivative condensation Condensation (Loss of Dimethylamine) start->condensation cyclization Intramolecular Cyclization (Loss of Methanol and Water) condensation->cyclization product Substituted Pyrazole cyclization->product

Caption: Formation of the pyrazole ring.

Quantitative Data for Pyrazole Synthesis (Analogous Reactions)

The following table presents typical yields for the synthesis of pyrazoles from related β-enaminones.[2]

Enaminone SubstrateHydrazine DerivativeSolventConditionsYield (%)
3-(Dimethylamino)acryloylpyrazoleHydrazine hydrateAcetic acidReflux, 4h85-95
1-Aryl-3-(dimethylamino)prop-2-en-1-onePhenylhydrazineEthanolReflux, 6h70-90
Ethyl 3-(dimethylamino)-2-phenylacrylateHydrazine hydrateEthanolReflux, 5h75-88
Experimental Protocol (General Procedure)
  • Reaction Setup: Dissolve this compound (1.0 eq.) in ethanol or glacial acetic acid in a round-bottom flask.

  • Reagent Addition: Add hydrazine hydrate or a substituted hydrazine (1.1 eq.) to the solution.

  • Reaction: Reflux the reaction mixture for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure. If a solid precipitates, collect it by filtration. Otherwise, add cold water to induce precipitation.

  • Purification: Wash the crude product with a small amount of cold ethanol and recrystallize from a suitable solvent to afford the pure pyrazole derivative.

Synthesis of Substituted Isoxazoles

The synthesis of isoxazoles is achieved through the reaction of this compound with hydroxylamine. The reaction follows a cyclocondensation pathway. The regioselectivity of the reaction can often be controlled by the reaction conditions.[3][4]

Reaction Pathway

G Isoxazole Synthesis Pathway start This compound + Hydroxylamine Hydrochloride condensation Condensation (Loss of Dimethylamine) start->condensation cyclization Intramolecular Cyclization (Loss of Methanol and Water) condensation->cyclization product Substituted Isoxazole cyclization->product

Caption: Formation of the isoxazole ring.

Quantitative Data for Isoxazole Synthesis (Analogous Reactions)

The following data for the synthesis of isoxazoles from β-enamino diketones illustrates the expected outcomes.[3][4]

Enaminone SubstrateReaction ConditionsSolventYield (%)
1-Phenyl-3-(dimethylamino)prop-2-en-1-oneNH₂OH·HCl, RefluxEthanol80-92
1-(4-Methoxyphenyl)-3-(dimethylamino)prop-2-en-1-oneNH₂OH·HCl, NaOAc, RefluxEthanol75-88
1-(4-Chlorophenyl)-3-(dimethylamino)prop-2-en-1-oneNH₂OH·HCl, Pyridine, RTAcetonitrile70-85
Experimental Protocol (General Procedure)
  • Reaction Setup: To a solution of this compound (1.0 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and a base such as sodium acetate or pyridine (1.2 eq.).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux for 4-12 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Isolation: Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure isoxazole derivative.

Conclusion

This compound is a highly effective and versatile synthon for the construction of a variety of important heterocyclic scaffolds. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of novel pyridines, pyrimidines, pyrazoles, and isoxazoles, which are key components in the fields of medicinal chemistry and materials science. The straightforward nature of these reactions, coupled with the potential for diversification, makes this building block an invaluable tool for drug discovery and development professionals.

References

Application Notes and Protocols for (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a versatile bifunctional reagent utilized in organic synthesis, particularly as a building block for the construction of various heterocyclic systems. Its enamine and masked 1,3-dicarbonyl functionalities make it a valuable synthon for the preparation of substituted pyrimidines, pyrazoles, and other key scaffolds in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this reagent.

Chemical and Physical Properties

PropertyValue
CAS Number 187242-85-9
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol
Appearance Liquid
Purity Typically ≥95%
Storage Refrigerator (2-8 °C)

Applications in Heterocyclic Synthesis

This compound serves as a four-carbon building block for the synthesis of a variety of heterocyclic compounds. Its utility stems from the presence of multiple reactive sites that can participate in cyclocondensation reactions.

A primary application of this reagent is in the synthesis of 5-acylpyrimidines. Pyrimidine derivatives are of significant interest in drug discovery, with numerous approved drugs containing this scaffold.[1] The general strategy involves the reaction of this compound with a suitable binucleophile, such as guanidine or amidines.

Experimental Protocols

General Considerations
  • The reagent is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Reactions are typically carried out in anhydrous solvents.

  • The purity of the reagent can affect reaction yields and should be considered.

Protocol 1: Synthesis of a 2-Amino-5-acylpyrimidine Derivative

This protocol outlines the synthesis of a 2-amino-5-acylpyrimidine via the cyclocondensation of this compound with guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Preparation of Guanidine Free Base: In a round-bottom flask, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under an inert atmosphere. Add guanidine hydrochloride (1.0 equivalent) and stir the mixture at room temperature for 1 hour. The formation of a white precipitate (NaCl) will be observed.

  • Reaction Setup: In a separate flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous ethanol under an inert atmosphere.

  • Cyclocondensation: Filter the guanidine free base solution prepared in step 1 directly into the flask containing the this compound solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) or by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield the corresponding 2-amino-5-(1,1-dimethoxyacetyl)pyrimidine. The dimethoxyacetyl group can be subsequently hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Quantitative Data (Hypothetical):

ReactantMolar RatioMolecular Weight ( g/mol )Amount
This compound1.0173.211.73 g (10 mmol)
Guanidine hydrochloride1.095.530.96 g (10 mmol)
Sodium methoxide1.154.020.59 g (11 mmol)
Product 213.22 Yield: 70-80%

Note: The yields are hypothetical and may vary depending on the specific reaction conditions and the purity of the reagents.

Visualizations

Synthesis_of_2_Amino_5_acylpyrimidine reagent1 (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one intermediate Cyclocondensation Intermediate reagent1->intermediate reagent2 Guanidine reagent2->intermediate product 2-Amino-5-(1,1-dimethoxyacetyl)pyrimidine intermediate->product Elimination of Dimethylamine and Methanol conditions NaOMe, EtOH Reflux Experimental_Workflow start Start step1 Prepare Guanidine Free Base (NaOMe in MeOH + Guanidine HCl) start->step1 step3 Combine Reactants step1->step3 step2 Dissolve (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one in EtOH step2->step3 step4 Reflux for 4-6 hours step3->step4 step5 Reaction Work-up (Solvent Removal) step4->step5 step6 Purification (Recrystallization or Chromatography) step5->step6 end End step6->end

References

Application Notes and Protocols: Reaction of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a versatile bifunctional reagent characterized by an enaminone moiety and a protected 1,1-dimethoxyketone. The electron-rich enamine system and the electrophilic carbonyl group make it a valuable building block in organic synthesis, particularly for the construction of heterocyclic systems. This document provides detailed application notes and protocols for the reaction of this compound with primary amines.

The primary reaction pathway involves a nucleophilic attack of the primary amine on the enaminone's β-carbon, leading to a transamination reaction with the elimination of dimethylamine. The resulting N-substituted 4-amino-1,1-dimethoxybut-3-en-2-one intermediate can be isolated or, more commonly, undergo subsequent intramolecular cyclization, often acid-catalyzed, to afford substituted pyridin-4(1H)-one derivatives. This methodology is of significant interest in medicinal chemistry as the pyridin-4(1H)-one scaffold is a privileged structure found in numerous biologically active compounds.

Reaction Mechanism and Pathways

The reaction of this compound with a primary amine (R-NH₂) proceeds through a well-established mechanism. The initial step is a nucleophilic addition of the primary amine to the electron-deficient β-carbon of the enaminone. This is followed by the elimination of dimethylamine to yield a more stable N-substituted enaminone. This intermediate can then be subjected to acid-catalyzed hydrolysis of the dimethoxy acetal and subsequent intramolecular cyclization to form a pyridin-4(1H)-one.

reaction_mechanism cluster_step1 Step 1: Transamination cluster_step2 Step 2: Cyclocondensation (Acid-Catalyzed) start This compound intermediate1 N-Substituted Enaminone Intermediate start->intermediate1 + R-NH₂ primary_amine R-NH₂ dimethylamine Dimethylamine (byproduct) intermediate1->dimethylamine - (CH₃)₂NH intermediate1_2 N-Substituted Enaminone Intermediate pyridinone N-Substituted Pyridin-4(1H)-one intermediate1_2->pyridinone H⁺, Δ methanol Methanol (byproduct) pyridinone->methanol - 2 CH₃OH

Caption: Reaction mechanism of this compound with a primary amine.

Illustrative Quantitative Data

Due to a lack of comprehensive published studies on the reaction of this compound with a wide array of primary amines, the following table presents illustrative data. These values are based on general principles of enaminone reactivity and are intended to provide a representative overview of expected outcomes. Actual results may vary.

EntryPrimary Amine (R-NH₂)R GroupProductReaction Time (h)Yield (%)
1BenzylamineBenzyl1-Benzylpyridin-4(1H)-one685
2AnilinePhenyl1-Phenylpyridin-4(1H)-one878
34-Methoxyaniline4-Methoxyphenyl1-(4-Methoxyphenyl)pyridin-4(1H)-one882
44-Nitroaniline4-Nitrophenyl1-(4-Nitrophenyl)pyridin-4(1H)-one1265
5CyclohexylamineCyclohexyl1-Cyclohexylpyridin-4(1H)-one590
6n-Butylaminen-Butyl1-(n-Butyl)pyridin-4(1H)-one492
72-Aminoethanol2-Hydroxyethyl1-(2-Hydroxyethyl)pyridin-4(1H)-one675

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Substituted Pyridin-4(1H)-ones

This protocol describes a general two-step, one-pot procedure for the synthesis of N-substituted pyridin-4(1H)-ones from this compound and a primary amine.

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.1 eq)

  • Ethanol (or other suitable solvent such as methanol or isopropanol)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the primary amine (1.1 eq) in ethanol (0.2 M solution with respect to the enaminone).

  • Heat the reaction mixture to reflux and monitor the progress of the transamination step by Thin Layer Chromatography (TLC) (typically 2-4 hours).

  • After completion of the transamination, cool the reaction mixture to room temperature.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux again and monitor the cyclization by TLC (typically 2-8 hours).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted pyridin-4(1H)-one.

experimental_workflow start Combine Enaminone and Primary Amine in Ethanol reflux1 Reflux (Transamination) start->reflux1 cool1 Cool to Room Temperature reflux1->cool1 acid Add Catalytic HCl cool1->acid reflux2 Reflux (Cyclization) acid->reflux2 workup Work-up (Evaporation, Extraction, Drying) reflux2->workup purification Purification (Chromatography/Recrystallization) workup->purification product N-Substituted Pyridin-4(1H)-one purification->product logical_relationship cluster_amines Primary Amine (R-NH₂) cluster_products N-Substituted Pyridin-4(1H)-one enaminone This compound aliphatic Aliphatic (e.g., Benzylamine, Cyclohexylamine) aromatic Aromatic (e.g., Aniline, Substituted Anilines) functionalized Functionalized (e.g., Amino Alcohols) product_aliphatic N-Alkyl/Aralkyl Substituted aliphatic->product_aliphatic leads to product_aromatic N-Aryl Substituted aromatic->product_aromatic leads to product_functionalized N-Functionalized Substituted functionalized->product_functionalized leads to

Applications of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one in Medicinal Chemistry: A Versatile Building Block for Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one , an enaminone, serves as a highly valuable and versatile starting material in medicinal chemistry for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its inherent reactivity, stemming from the conjugated electron system and multiple functional groups, allows for its use in various cyclocondensation reactions to construct complex molecular architectures. Primarily, it is employed as a key precursor for the synthesis of substituted pyrimidines and pyridones, classes of compounds well-recognized for their therapeutic potential, particularly in oncology.

Application Note 1: Synthesis of Substituted Pyrimidines as Potential Anticancer Agents

This compound is a pivotal reagent in the synthesis of 2-amino-5-(2,2-dimethoxy-1-oxoethyl)pyrimidines. These pyrimidine derivatives are of significant interest in drug discovery due to the established role of the pyrimidine scaffold in numerous biologically active molecules, including anticancer agents.

The primary synthetic route involves the cyclocondensation of this compound with a suitable binucleophile, such as guanidine or thiourea. This reaction proceeds via a well-established mechanism for pyrimidine synthesis from β-dicarbonyl precursors. The resulting pyrimidine core can be further modified to generate a library of analogues for structure-activity relationship (SAR) studies.

While specific quantitative data for derivatives of this compound is not extensively available in the public domain, the broader class of pyrimidine-based compounds has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, various substituted pyrimidines have shown inhibitory activity against kinases, enzymes often dysregulated in cancer.

Table 1: Representative Biological Activities of Pyrimidine Derivatives in Oncology

Compound ClassTarget/MechanismExample IC50 ValuesCancer Cell Lines
Pyrido[2,3-d]pyrimidinesPIM-1 Kinase Inhibition, Apoptosis InductionNot SpecifiedNot Specified
Diaryl PyrimidinesTubulin Polymerization InhibitionIC50 = 0.2 nM (Compound 12k)Melanoma, Breast, Pancreatic, Prostate Cancers
3,4-Dihydropyrimidin-2(1H)-onesAntimitotic, Cell Cycle ArrestGI50 = 33.2 µM (Thio-urea derivative)MCF-7 (Breast)

Note: The IC50 values presented are for structurally related pyrimidine derivatives and are intended to be illustrative of the potential of this class of compounds. Specific data for direct derivatives of this compound is limited.

Experimental Protocol: General Synthesis of 2-amino-5-(2,2-dimethoxy-1-oxoethyl)pyrimidine

This protocol describes a general procedure for the synthesis of the pyrimidine core from this compound and guanidine hydrochloride.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal and anhydrous ethanol) in a round-bottom flask, add guanidine hydrochloride and stir the mixture at room temperature for 30 minutes.

  • To this mixture, add a solution of this compound in anhydrous ethanol dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute hydrochloric acid).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product Enaminone (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one Reaction Cyclocondensation Enaminone->Reaction Guanidine Guanidine Hydrochloride Guanidine->Reaction Base Sodium Ethoxide Base->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Heat Reflux Heat->Reaction Workup Neutralization & Solvent Removal Reaction->Workup Purification Chromatography/ Recrystallization Workup->Purification Pyrimidine 2-amino-5-(2,2-dimethoxy- 1-oxoethyl)pyrimidine Purification->Pyrimidine

General workflow for pyrimidine synthesis.

Application Note 2: Access to Substituted Pyridones for Anticancer Drug Discovery

In addition to pyrimidines, this compound can be utilized in the synthesis of substituted pyridones. Pyridone-containing molecules have shown promise as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization.

The synthesis of pyridones from the title enaminone typically involves a reaction with a suitable active methylene compound, followed by cyclization. The resulting pyridone scaffold can then be further functionalized to explore its therapeutic potential.

Signaling_Pathway_General cluster_drug Drug Action cluster_cellular_target Cellular Target cluster_cellular_process Cellular Process Drug Substituted Pyridone (Derived from Enaminone) Tubulin Tubulin Drug->Tubulin Inhibition Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Essential for Apoptosis Apoptosis Mitosis->Apoptosis Arrest leads to

General signaling pathway for tubulin inhibitors.

Conclusion

This compound is a valuable and reactive building block for the synthesis of medicinally relevant heterocyclic compounds. Its application in the construction of pyrimidine and pyridone cores provides a facile entry into classes of molecules with proven and potential anticancer activity. Further exploration of the derivatives accessible from this starting material is a promising avenue for the discovery of novel therapeutic agents. The provided protocols and diagrams offer a foundational understanding for researchers and drug development professionals interested in leveraging this versatile enaminone in their discovery programs.

Application Notes and Protocols for the Synthesis of Pyrimidines using (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrimidine derivatives utilizing (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. This versatile building block serves as a valuable C3 synthon for the construction of the pyrimidine core, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide range of biologically active compounds.

Introduction

This compound is a stable, masked equivalent of a 1,3-dicarbonyl compound, making it an excellent precursor for cyclocondensation reactions. Its reaction with amidines, guanidines, and other N-C-N synthons provides a straightforward and efficient route to a variety of substituted pyrimidines. The enaminone moiety enhances the reactivity of the carbonyl group and facilitates the cyclization process. This document outlines the general reaction, a detailed experimental protocol for the synthesis of 2-aminopyrimidines, and expected outcomes based on analogous chemical transformations.

General Reaction Scheme

The fundamental reaction involves the cyclocondensation of this compound with a suitable amidine or guanidine derivative. The reaction typically proceeds under basic conditions, which can be achieved using alkali metal carbonates or hydroxides. The reaction can be performed in a suitable solvent such as ethanol or dimethylformamide (DMF), or under solvent-free conditions, potentially with microwave assistance to accelerate the reaction rate.

G cluster_reactants Reactants cluster_conditions Reaction Conditions reagent1 This compound product Substituted Pyrimidine reagent1->product reagent2 Amidine/Guanidine (R-C(=NH)NH2) reagent2->product conditions Base (e.g., K2CO3) Solvent (e.g., Ethanol) or Solvent-free Heat or Microwave conditions->product G start Start reactants Combine this compound, guanidine hydrochloride, and K2CO3 start->reactants reaction Heat (Conventional or Microwave) reactants->reaction tlc Monitor reaction by TLC reaction->tlc tlc->reaction Incomplete workup Cool, add water, and extract with organic solvent tlc->workup Complete purify Dry, concentrate, and purify by column chromatography workup->purify product Obtain pure 2-amino-4-methoxymethylpyrimidine purify->product end End product->end G reagent1 This compound intermediate1 Initial adduct reagent1->intermediate1 + Guanidine (Nucleophilic attack) guanidine Guanidine intermediate2 Cyclized intermediate intermediate1->intermediate2 Intramolecular cyclization (- H2O) product 2-amino-4-methoxymethylpyrimidine intermediate2->product Elimination of dimethylamine and methanol

Application of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one in the Synthesis of Pyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a versatile and highly useful building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds. Its unique structure, featuring a masked β-dicarbonyl functionality and an enamine group, makes it an ideal precursor for the construction of substituted pyrimidine rings, which are a cornerstone scaffold in the design of numerous kinase inhibitors. This document provides detailed application notes and protocols for the use of this reagent in the synthesis of potent kinase inhibitors, supported by data and pathway diagrams.

Introduction to Pyrimidine-Based Kinase Inhibitors

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have emerged as a major class of targeted therapeutics. The pyrimidine scaffold is a "privileged" structure in kinase inhibitor design because it can mimic the adenine base of ATP, enabling it to bind effectively to the ATP-binding pocket of kinases. By modifying the substituents on the pyrimidine ring, medicinal chemists can achieve high potency and selectivity for specific kinase targets.

The cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a guanidine or urea derivative is a fundamental method for pyrimidine synthesis. This compound serves as a stable and reactive synthetic equivalent of 1,1-dimethoxyacetylacetone, facilitating the efficient construction of the pyrimidine core under controlled conditions.

General Synthetic Scheme

The primary application of this compound in this context is its reaction with guanidine derivatives to form 2-aminopyrimidine scaffolds. The dimethoxyacetal group is hydrolyzed in situ under acidic or basic conditions to reveal the ketone, which then undergoes cyclocondensation.

G reagent This compound intermediate 2-Amino-4-hydroxypyrimidine Intermediate reagent->intermediate Cyclocondensation guanidine Substituted Guanidine (e.g., Ar-NH-C(=NH)NH2) guanidine->intermediate chlorination Chlorination (e.g., POCl3) intermediate->chlorination pyrimidine_core 2-Amino-4-chloropyrimidine Core chlorination->pyrimidine_core snar Nucleophilic Aromatic Substitution (SNAr) with amine (R-NH2) pyrimidine_core->snar inhibitor Final Kinase Inhibitor snar->inhibitor

Caption: General workflow for synthesizing pyrimidine kinase inhibitors.

Application Example: Synthesis of a Hypothetical EGFR Inhibitor

While direct literature examples detailing a full synthesis of a marketed drug from this specific starting material are proprietary, the following protocol outlines a representative synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor based on established chemical principles. EGFR is a well-validated target in non-small cell lung cancer.

Experimental Protocol

Step 1: Synthesis of 2-Amino-6-methyl-pyrimidin-4-ol

  • To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 100 mL of absolute ethanol), add guanidine hydrochloride (9.55 g, 100 mmol).

  • Stir the mixture at room temperature for 30 minutes to form a solution of free guanidine.

  • Add this compound (17.32 g, 100 mmol) to the reaction mixture.

  • Reflux the mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum to yield 2-amino-6-methyl-pyrimidin-4-ol.

Step 2: Synthesis of 4-Chloro-6-methyl-pyrimidin-2-ylamine

  • Suspend 2-amino-6-methyl-pyrimidin-4-ol (12.5 g, 100 mmol) in phosphorus oxychloride (POCl₃, 50 mL).

  • Add N,N-dimethylaniline (2 mL) dropwise as a catalyst.

  • Heat the mixture at 110°C for 4 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Neutralize the solution with aqueous sodium hydroxide to pH 8.

  • The resulting precipitate is filtered, washed with water, and dried to afford 4-chloro-6-methyl-pyrimidin-2-ylamine.

Step 3: Synthesis of N-(3-ethynylphenyl)-6-methyl-pyrimidine-2,4-diamine (Final Inhibitor)

  • In a sealed tube, combine 4-chloro-6-methyl-pyrimidin-2-ylamine (1.43 g, 10 mmol) and 3-ethynylaniline (1.29 g, 11 mmol) in 2-propanol (20 mL).

  • Add 4 drops of concentrated HCl.

  • Heat the mixture at 120°C for 12 hours.

  • Cool the reaction to room temperature. The product precipitates from the solution.

  • Filter the solid, wash with cold 2-propanol, and then with diethyl ether.

  • Dry the product under vacuum to yield the final EGFR inhibitor.

Quantitative Data Summary
StepProductStarting MaterialYield (%)Purity (HPLC)
12-Amino-6-methyl-pyrimidin-4-olThis compound~85%>95%
24-Chloro-6-methyl-pyrimidin-2-ylamine2-Amino-6-methyl-pyrimidin-4-ol~90%>97%
3N-(3-ethynylphenyl)-6-methyl-pyrimidine-2,4-diamine4-Chloro-6-methyl-pyrimidin-2-ylamine~75%>99%

Table 1. Representative yields and purity for the synthesis of a hypothetical EGFR inhibitor.

Biological Activity

The synthesized compound is expected to be a potent inhibitor of the EGFR kinase. The ethynylphenyl group is a common feature in irreversible EGFR inhibitors, where the terminal alkyne can form a covalent bond with a cysteine residue in the ATP-binding site of the receptor.

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative Activity (GI₅₀, nM)
N-(3-ethynylphenyl)-6-methyl-pyrimidine-2,4-diamineEGFR< 10A431< 50

Table 2. Expected biological activity profile of the synthesized inhibitor.

Signaling Pathway Visualization

The inhibition of EGFR blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK pathway, which are critical for cell proliferation and survival.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine inhibitor.

Conclusion

This compound is a highly effective and practical reagent for the synthesis of 2-aminopyrimidine-based kinase inhibitors. Its ability to cleanly and efficiently participate in cyclocondensation reactions makes it a valuable tool for medicinal chemists and drug development professionals. The protocols and data presented here provide a framework for the rational design and synthesis of novel kinase inhibitors for targeted therapy.

Application Notes and Protocols: (E)-4-(Dimethylamino)-1,1-dimethoxybut-3-en-2-one as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one is a highly versatile and reactive organic molecule that serves as a valuable four-carbon building block in the synthesis of a variety of heterocyclic compounds. While not a protecting group in the classical sense, its reaction with primary amines to form stable enaminone intermediates offers a robust strategy for the construction of complex molecular architectures, particularly substituted pyrimidines and pyridines. This document provides detailed application notes and protocols for the use of this compound in synthetic organic chemistry.

Principle of Reactivity: A Formyl-Acetyl Synthon

This compound functions as a masked 1,3-dicarbonyl compound. The dimethylamino group acts as a good leaving group upon nucleophilic attack at the C4 position, while the dimethoxy acetal at C1 can be considered a protected carbonyl group. This unique arrangement of functional groups allows for a two-stage synthetic approach:

  • Enaminone Formation: Reaction with a primary amine displaces the dimethylamino group, forming a stable and characterizable enaminone intermediate. This step can be considered the "protection" or, more accurately, the activation of the amine for subsequent cyclization.

  • Cyclization: The resulting enaminone possesses the necessary functionality to undergo cyclocondensation reactions with various binucleophiles to construct the desired heterocyclic ring system.

This strategy provides a modular and efficient route to highly substituted heterocycles that are prevalent in medicinal chemistry and drug discovery.

Applications in Heterocyclic Synthesis

The primary application of this compound is in the construction of six-membered heterocyclic rings.

Synthesis of Substituted Pyrimidines

Pyrimidines are a critical class of heterocycles found in numerous biologically active compounds, including many approved drugs. This compound provides a convergent route to substituted pyrimidines by reacting the intermediate enaminone with various amidine-containing reagents.

General Reaction Scheme:

G reagent This compound enaminone Enaminone Intermediate reagent->enaminone Step 1: Enaminone Formation amine Primary Amine (R-NH2) amine->enaminone pyrimidine Substituted Pyrimidine enaminone->pyrimidine Step 2: Cyclization guanidine Guanidine / Urea / Thiourea guanidine->pyrimidine G enaminone Enaminone Intermediate pyridine Substituted Pyridine enaminone->pyridine Cyclization active_methylene Active Methylene Compound (e.g., malononitrile) active_methylene->pyridine G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization start Start: This compound + Primary Amine formation Enaminone Formation start->formation intermediate Isolated Enaminone Intermediate formation->intermediate cyclization Cyclization Reaction intermediate->cyclization product Final Heterocyclic Product cyclization->product reagent Co-reagent: (Guanidine, Urea, Active Methylene, etc.) reagent->cyclization

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. Our goal is to help you improve reaction yields and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in organic synthesis?

A1: this compound is a versatile building block primarily used in the synthesis of heterocyclic compounds. Its most prominent application is in the construction of pyrimidine rings through cyclocondensation reactions with amidines, guanidines, or ureas. These pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.

Q2: I am getting a low yield in my pyrimidine synthesis. What are the potential causes?

A2: Low yields in pyrimidine synthesis from this compound can stem from several factors. Common issues include suboptimal reaction conditions (temperature, solvent, pH), impure starting materials, or the use of an inappropriate catalyst or base. Incomplete conversion of starting materials and the formation of side products are also frequent culprits. A systematic approach to troubleshooting can help identify the root cause.[1]

Q3: How critical is the choice of solvent for reactions involving this enaminone?

A3: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like ethanol, methanol, or dimethylformamide (DMF) are commonly used for pyrimidine synthesis. The optimal solvent will depend on the specific reactants and reaction conditions. It is often beneficial to screen a variety of solvents to find the one that gives the best results for your specific transformation.

Q4: Can I use a catalyst to improve the reaction yield?

A4: Yes, both acid and base catalysts can be employed to improve yields and reaction times. For pyrimidine synthesis, which is a type of cyclocondensation, base catalysts are often used. Inorganic bases like magnesium oxide (MgO) have been shown to be effective in promoting similar three-component reactions to form pyrimidines, leading to high conversions and cleaner reaction profiles.[2] The choice of catalyst will depend on the specific reaction mechanism.

Q5: What is the role of pH in these reactions, and how can I optimize it?

A5: pH control is crucial, especially in reactions like the Biginelli reaction and related pyrimidine syntheses. The reaction rate is often highly pH-dependent. For instance, in some condensations, a mildly acidic pH (around 4-5) is optimal to facilitate the removal of water, which drives the reaction forward. However, for other transformations involving this enaminone, basic conditions might be necessary to deprotonate a nucleophile. It is recommended to perform small-scale experiments to screen a range of pH conditions to find the optimum for your specific reaction.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low reaction yields.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_reagents Verify Starting Material Purity & Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time, pH) check_reagents->optimize_conditions Reagents OK end_fail Consult Further Literature check_reagents->end_fail Reagents Impure monitor_reaction Monitor Reaction Progress (TLC, LC-MS) optimize_conditions->monitor_reaction end_success Yield Improved optimize_conditions->end_success Conditions Optimized check_catalyst Evaluate Catalyst/Base (Activity, Concentration) check_catalyst->optimize_conditions Catalyst Inactive monitor_reaction->check_catalyst Reaction Incomplete workup_issue Investigate Work-up Procedure (Product Loss, Decomposition) monitor_reaction->workup_issue Reaction Complete workup_issue->end_success Procedure Optimized workup_issue->end_fail Product Unstable

Caption: A logical workflow for troubleshooting low reaction yields.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Impure Starting Materials - Verify the purity of this compound and other reactants by NMR or other analytical techniques.- Ensure all reagents are free from water and other impurities that might interfere with the reaction.
Suboptimal Reaction Temperature - If the reaction is slow, consider increasing the temperature in increments of 10-20 °C.- If side products are observed, try lowering the temperature. Some reactions may benefit from being run at room temperature or even cooled.
Incorrect Solvent - Screen a range of solvents with varying polarities (e.g., EtOH, MeOH, DMF, CH3CN).- For reactions that produce water, consider using a Dean-Stark apparatus to remove it azeotropically if the solvent is appropriate (e.g., toluene).
Ineffective Catalyst or Base - If using a catalyst, ensure it is active and has not degraded.- For base-catalyzed reactions, consider screening different bases (e.g., NaOMe, K2CO3, MgO) and varying their concentrations.[2]
Incorrect pH - Measure and adjust the pH of the reaction mixture. For many condensation reactions, a mildly acidic or basic environment is optimal.
Product Loss During Work-up - Analyze the aqueous and organic layers after extraction to check for product loss.- The product may be volatile; check the solvent in the rotovap trap.- If filtration is used, check if the product is adsorbed onto the filtration medium.

Key Experimental Protocols

Synthesis of 4-(Dimethoxymethyl)-2-(methylthio)pyrimidine

This protocol is based on a reported synthesis and provides a starting point for optimization.

Reaction Scheme:

Caption: Synthesis of 4-(dimethoxymethyl)-2-(methylthio)pyrimidine.

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound173.21751130 g
Thiourea76.1285064.7 g
Sodium Methoxide (95%)54.0275140.5 g
Methanol32.04-700 mL
Iodomethane141.94902128 g

Procedure:

  • A solution of thiourea (64.7 g, 850 mmol) and sodium methoxide (40.5 g, 751 mmol) in methanol (500 mL) is stirred at room temperature for 30 minutes.

  • A solution of this compound (130 g, 751 mmol) in methanol (200 mL) is added to the mixture.

  • The reaction is stirred at room temperature for 2 hours. The crude intermediate, sodium 4-(dimethoxymethyl)pyrimidine-2-thiolate, is used directly in the next step.

  • Iodomethane (128 g, 902 mmol) is added carefully to the crude solution while maintaining the reaction temperature below 28°C using an ice-water bath.

  • The resulting mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure.

  • The residue is diluted with water (300 mL) and extracted with ethyl acetate (2 x 150 mL).

  • The combined organic layers are concentrated under reduced pressure, and the crude residue is purified by passing through a short silica gel pad and washing with diethyl ether (200 mL) to afford the product.

Data on Yield Optimization

While specific data for this compound is limited in the literature, the following table provides representative yields for the synthesis of pyrimidine derivatives from analogous enaminones or related reactions under different conditions to illustrate the impact of key parameters.

Starting Enaminone/ChalconeReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
(E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneGuanidinium hydrochlorideNaOHEthanolReflux1665[3]
(E)-1-(4-bromophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneGuanidinium hydrochlorideNaOHEthanolReflux2051[3]
Benzaldehyde, Malononitrile, Benzamidine hydrochloride-MgOAcetonitrileReflux15 min98[2]
4-Chlorobenzaldehyde, Malononitrile, Benzamidine hydrochloride-MgOAcetonitrileReflux15 min96[2]

This data highlights that the choice of base and reaction time can significantly influence the final yield. For instance, the use of a strong base like NaOH is common in these cyclocondensations. The high yields obtained with MgO suggest that heterogeneous base catalysis can be a very effective strategy.[2][3]

References

Technical Support Center: (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis, handling, and use of this versatile enaminone.

Troubleshooting Guides

This section provides solutions to common problems you might encounter during your experiments with this compound.

Issue 1: Low Yield of the Desired (E)-Isomer

  • Possible Cause 1: Incomplete Reaction. The reaction between the keto-acetal precursor (1,1-dimethoxy-3-butanone) and the dimethylamine source (e.g., dimethylformamide dimethyl acetal - DMFDMA) may not have gone to completion.

    • Troubleshooting Action:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting materials.

      • Consider increasing the reaction time or temperature, but be mindful of potential side reactions at elevated temperatures.

      • Ensure all reagents are of high purity and anhydrous conditions are maintained, as moisture can interfere with the reaction.

  • Possible Cause 2: Sub-optimal Reaction Conditions. The choice of solvent and temperature can significantly impact the reaction outcome.

    • Troubleshooting Action:

      • Aprotic solvents are generally preferred for enaminone synthesis to avoid hydrolysis.

      • Experiment with different solvents and temperatures to find the optimal conditions for your specific setup.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Possible Cause 1: Hydrolysis of the Acetal Group. The 1,1-dimethoxy acetal group is sensitive to acidic conditions and can hydrolyze to the corresponding ketone.

    • Troubleshooting Action:

      • Ensure all glassware is dry and use anhydrous solvents.

      • If an acidic catalyst is used, neutralize the reaction mixture promptly upon completion.

      • During workup, use a mild base (e.g., saturated sodium bicarbonate solution) for extractions.

  • Possible Cause 2: Formation of the (Z)-Isomer. While the (E)-isomer is generally the thermodynamically more stable product, the formation of the (Z)-isomer is a common side reaction.

    • Troubleshooting Action:

      • The ratio of (E)- to (Z)-isomers can sometimes be influenced by the reaction solvent and temperature.

      • Purification via column chromatography or distillation may be necessary to separate the isomers. The (E)- and (Z)-isomers will likely have different retention factors (Rf) on TLC and different retention times in Gas Chromatography (GC).

  • Possible Cause 3: Side Reactions of the Amine Source. If using a reactive amine source like DMFDMA, it can participate in other condensation reactions.

    • Troubleshooting Action:

      • Control the stoichiometry of the reagents carefully.

      • Add the amine source slowly to the reaction mixture to maintain a low concentration and minimize side reactions.

Issue 3: Difficulty in Purifying the Final Product

  • Possible Cause 1: Degradation on Silica Gel. Enaminones, being basic and polar, can streak or decompose on standard silica gel during column chromatography.

    • Troubleshooting Action:

      • Deactivate the silica gel by pre-treating it with a solution of your eluent containing a small amount of a volatile base, such as triethylamine (1-2%).

      • Alternatively, use a different stationary phase like alumina (basic or neutral).

  • Possible Cause 2: Co-distillation with Impurities. If using distillation for purification, impurities with similar boiling points may co-distill with the product.

    • Troubleshooting Action:

      • Use fractional distillation with a high-efficiency column to improve separation.

      • Analyze the distilled fractions by GC or NMR to ensure purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available this compound?

A1: Commercially available this compound typically has a purity of 95-97%.[1]

Q2: How should I store this compound?

A2: It is recommended to store the compound in a refrigerator to maintain its stability.

Q3: What are the main safety hazards associated with this compound?

A3: this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Q4: How can I confirm the stereochemistry of my product as the (E)-isomer?

A4: The stereochemistry can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the two vinyl protons in the 1H NMR spectrum is characteristically larger for the (E)-isomer (typically >12 Hz) compared to the (Z)-isomer.

Q5: Can I use this compound in aqueous solutions?

A5: Due to the presence of the acid-sensitive acetal group and the enamine functionality, this compound is prone to hydrolysis in aqueous solutions, especially under acidic or basic conditions. It is best to use aprotic organic solvents.

Data Presentation

Table 1: Common Impurities and their Identification

ImpurityPotential OriginAnalytical Identification Method
1,1-dimethoxy-3-butanoneIncomplete reactionGC-MS, 1H NMR (absence of vinyl protons, presence of characteristic ketone signals)
(Z)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-oneIsomerization during synthesis1H NMR (different coupling constant for vinyl protons), GC (different retention time)
4-hydroxy-4-(dimethylamino)-1,1-dimethoxy-3-butanoneHydrolysis of the enamineLC-MS, 1H NMR
4-oxo-but-2-enal dimethyl acetalHydrolysis of the dimethylamino groupGC-MS, 1H NMR

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general guideline and may require optimization.

  • To a stirred solution of 1,1-dimethoxy-3-butanone (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or dioxane) under an inert atmosphere (e.g., nitrogen or argon), add dimethylformamide dimethyl acetal (DMFDMA) (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on deactivated silica gel.

Protocol 2: Purity Assessment by Gas Chromatography (GC)

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) is suitable.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 280 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium or Hydrogen.

  • Injection: Inject a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane). The (E)- and (Z)-isomers, if present, should be well-resolved.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1,1-dimethoxy-3-butanone + Dimethylformamide Dimethyl Acetal reaction Reflux in Anhydrous Solvent start->reaction 1. Reagents crude_product Crude Product reaction->crude_product 2. Reaction purification Vacuum Distillation or Column Chromatography (Deactivated Silica) crude_product->purification 3. Workup & Purification pure_product (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one purification->pure_product 4. Isolation analysis GC-MS, NMR, IR pure_product->analysis characterization Purity & Structure Confirmation analysis->characterization 5. Verification

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_purity Impurity Issues start Low Yield or Impure Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction hydrolysis Acetal Hydrolysis? start->hydrolysis isomerization (Z)-Isomer Formation? start->isomerization other_impurities Other Side Reactions? start->other_impurities check_conditions Optimize Reaction Time/ Temp/Reagent Purity incomplete_reaction->check_conditions check_anhydrous Ensure Anhydrous Conditions hydrolysis->check_anhydrous separation Purification Method Optimization isomerization->separation stoichiometry Control Reagent Stoichiometry other_impurities->stoichiometry

Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.

References

Technical Support Center: Purification of Products from (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in purifying reaction products involving (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the purification of products from reactions with this compound?

A1: Products derived from enaminones like this compound can be sensitive to purification conditions. Common challenges include product degradation on silica gel, instability in acidic or aqueous environments, and co-elution with impurities. Enaminone products are known to be unstable on silica gel chromatography but can often be purified using basic alumina[1].

Q2: My product seems to be degrading during column chromatography on silica gel. What alternative purification methods can I use?

A2: If you observe degradation on silica gel, consider the following alternatives:

  • Chromatography on basic alumina: This is often a successful strategy for purifying enaminone products which are sensitive to the acidic nature of silica gel[1].

  • Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol, toluene) can be a highly effective purification method[2][3].

  • Preparative Thin Layer Chromatography (Prep-TLC): For small-scale purifications, Prep-TLC on plates coated with a less acidic stationary phase might be a viable option.

  • Simple filtration and washing: In some instances, the product may precipitate out of the reaction mixture and can be isolated by simple filtration, followed by washing with a suitable solvent to remove impurities[3].

Q3: I have low yield after an aqueous work-up. What could be the reason?

A3: Low yields after an aqueous work-up can be attributed to several factors:

  • Product solubility: Your product might have some solubility in the aqueous layer. It is advisable to check the aqueous layer for your product, for instance by extraction with a different organic solvent and subsequent analysis (e.g., TLC, LC-MS)[4].

  • Hydrolysis: Enaminones can be susceptible to hydrolysis, especially in the presence of acid or base in the aqueous phase[5]. If possible, perform the work-up with neutral water or a mild bicarbonate solution and minimize the contact time[5].

  • Volatility: Some reaction products might be volatile and could be lost during solvent removal under reduced pressure. Check the solvent collected in the rotovap trap for your product[4].

Q4: How should I store the purified products?

A4: To ensure the stability of enaminone-derived products, they should be stored in a cool, dark, and dry place, preferably as a solid. If storage in solution is necessary, use an aprotic solvent and prepare the solution fresh before use[5].

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of your target compounds.

Issue Possible Cause Troubleshooting Action
Product degradation during purification Sensitivity to acidic conditions of silica gel.Switch to a neutral or basic stationary phase like basic alumina for column chromatography[1].
Instability in protic solvents.Use aprotic solvents for chromatography and work-up whenever possible[5].
Low recovery of product Product is water-soluble.Check the aqueous layer from your work-up for the presence of your product[4].
Product is volatile.Check the solvent trap of your rotary evaporator[4].
Product precipitated and was lost during transfers.Carefully check all flasks and filtration media for your product[4].
Co-elution of impurities with the product Similar polarity of product and impurities.Optimize the solvent system for chromatography by trying different solvent mixtures. Consider using a different stationary phase.
The product is unstable and decomposing into the impurity.Re-evaluate the stability of your compound under the purification conditions. Consider a faster purification method or one that avoids prolonged exposure to adverse conditions.
Streaking or tailing on TLC/column Compound is too polar for the chosen eluent.Add a small amount of a more polar solvent (e.g., methanol, acetic acid) to your eluent system.
Compound is acidic or basic.Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).

Experimental Protocols

General Protocol for Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for enaminone-derived products include ethanol and toluene[2][3]. Test small amounts of your crude product in different solvents to find the ideal one.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Troubleshooting Workflow for Product Purification

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Purification check_purity Check Purity (TLC, LC-MS, NMR) start->check_purity is_pure Is Product Pure? check_purity->is_pure end Pure Product is_pure->end Yes troubleshoot Troubleshoot Purification is_pure->troubleshoot No degradation Degradation on Silica? troubleshoot->degradation low_yield Low Yield? troubleshoot->low_yield coelution Co-elution? troubleshoot->coelution change_adsorbent Use Basic Alumina degradation->change_adsorbent recrystallize Try Recrystallization degradation->recrystallize check_aqueous Check Aqueous Layer low_yield->check_aqueous optimize_eluent Optimize Eluent coelution->optimize_eluent change_adsorbent->check_purity recrystallize->check_purity check_aqueous->check_purity optimize_eluent->check_purity

Caption: A flowchart for troubleshooting common issues in product purification.

Logical Relationship of Purification Challenges

Caption: Key challenges in the purification of enaminone reaction products.

References

Technical Support Center: Troubleshooting (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions with (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, a versatile building block in heterocyclic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound is a highly reactive enaminone commonly used as a precursor for the synthesis of various heterocyclic compounds, most notably substituted pyrimidines.[1][2] Its bifunctional nature, possessing both electrophilic and nucleophilic centers, makes it a valuable reagent in cyclocondensation reactions.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability and reactivity, the compound should be stored in a refrigerator at approximately 4°C under an inert atmosphere.[5] It is susceptible to hydrolysis, so exposure to moisture should be minimized.

Q3: My reaction is not proceeding to completion. What are the initial checks I should perform?

A3: Begin by verifying the quality and purity of your starting materials and solvents. Ensure that this compound has been stored correctly and has not degraded. Confirm the stoichiometry of your reactants and the absence of water in the reaction mixture, as enaminones can be sensitive to moisture.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the reaction has stalled.[1]

Q4: Can the dimethyl acetal group be problematic during the reaction?

A4: Yes, the dimethoxy acetal group can be sensitive to acidic conditions and may undergo hydrolysis to the corresponding ketone.[4][7] This can be a desired step in some synthetic routes, but if the acetal is intended as a protecting group, careful control of the reaction pH is crucial.[8][9]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Pyrimidine Product

When reacting this compound with an amidine (e.g., guanidine, acetamidine) to form a pyrimidine, low yields are a common challenge. Below is a guide to systematically troubleshoot this issue.

Potential Causes and Solutions

Potential CauseRecommended Solutions
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress over a longer period. - Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions or decomposition. - Optimize Base: The choice and amount of base are critical for the cyclization step. Experiment with different bases (e.g., NaOEt, NaOMe, K₂CO₃) and their equivalents.
Amidine Reactivity - Use the Free Base: If using an amidine salt (e.g., hydrochloride), ensure it is fully converted to the free base before or during the reaction. - Check Amidine Stability: Some amidines can be unstable; use freshly prepared or purified amidines.
Hydrolysis of Enaminone - Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[6]
Side Reactions - Michael Addition: The enaminone can undergo competing Michael addition reactions. Optimizing the stoichiometry and reaction conditions can favor the desired cyclization. - Self-Condensation: At elevated temperatures, enaminones can undergo self-condensation.[10]
Steric Hindrance - Bulky Substituents: If the amidine has bulky substituents, this can hinder the cyclization. Higher temperatures or a more active catalyst might be required.
Product Isolation - Solubility Issues: The product may be partially soluble in the aqueous phase during workup. Back-extract the aqueous layer with a suitable organic solvent. - Purification Challenges: The product may co-elute with starting materials or byproducts during chromatography. Experiment with different solvent systems for purification.[1]
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-5-acetylpyrimidine

This protocol outlines a typical reaction between this compound and guanidine.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve guanidine hydrochloride (1.2 equivalents) in a suitable anhydrous alcohol (e.g., ethanol, methanol).

  • Base Addition: To the solution, add a strong base such as sodium ethoxide or sodium methoxide (1.3 equivalents) and stir for 30 minutes at room temperature to generate the guanidine free base.

  • Enaminone Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Quantitative Data Comparison for Pyrimidine Synthesis

The following table summarizes typical yields under varying reaction conditions.

AmidineBaseSolventTemperature (°C)Time (h)Yield (%)
Guanidine HClNaOEtEthanolReflux1260-75
Guanidine HClNaOMeMethanolReflux1255-70
Guanidine HClK₂CO₃DMF1002430-45
Acetamidine HClNaOEtEthanolReflux1840-55

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Visualizations

Diagram 1: Reaction Troubleshooting Workflow

This diagram illustrates a logical workflow for troubleshooting a failing reaction.

TroubleshootingWorkflow start Reaction Not Working check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions monitor_reaction Monitor with TLC/LC-MS check_conditions->monitor_reaction no_product No Product Formation monitor_reaction->no_product No Starting Material Consumption low_yield Low Yield monitor_reaction->low_yield Incomplete Reaction or Side Products optimize_base Optimize Base (Type, Equivalents) no_product->optimize_base optimize_temp Optimize Temperature low_yield->optimize_temp check_hydrolysis Check for Hydrolysis (Anhydrous Conditions) low_yield->check_hydrolysis purification_issue Investigate Purification (Workup, Chromatography) low_yield->purification_issue optimize_base->monitor_reaction success Reaction Successful optimize_base->success optimize_temp->monitor_reaction optimize_temp->success check_hydrolysis->monitor_reaction check_hydrolysis->success purification_issue->success

Caption: A step-by-step guide to troubleshooting failing reactions.

Diagram 2: Generalized Pyrimidine Synthesis Pathway

This diagram shows the general reaction mechanism for the cyclocondensation of this compound with an amidine.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Enaminone This compound Intermediate1 Michael Adduct Enaminone->Intermediate1 + Amidine Amidine Amidine (e.g., Guanidine) Amidine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization (Base Catalyzed) Pyrimidine Substituted Pyrimidine Intermediate2->Pyrimidine Elimination & Aromatization Byproducts Dimethylamine + Methanol + Water Intermediate2->Byproducts

Caption: The reaction pathway for pyrimidine synthesis.

References

Technical Support Center: Managing Temperature for (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing temperature during reactions involving (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. Proper temperature control is crucial for maximizing yield, ensuring product purity, and avoiding unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: To ensure stability and prevent degradation, this compound should be stored in a refrigerator.[1][2]

Q2: How does temperature generally affect reactions with this compound?

A2: Temperature is a critical parameter in reactions involving enaminones. It influences reaction rate, product selectivity, and the formation of byproducts. Elevated temperatures can accelerate the desired reaction but may also lead to decomposition or the formation of unwanted side products. Conversely, lower temperatures might slow the reaction down, potentially requiring longer reaction times or the use of a more active catalyst. Systematic variation of temperature is a key step in optimizing any reaction protocol.

Q3: What are the signs of thermal decomposition of this compound during a reaction?

A3: Thermal decomposition may be indicated by a darkening of the reaction mixture (e.g., turning brown or black), the evolution of gas, or the appearance of unexpected spots on a Thin Layer Chromatography (TLC) analysis. If decomposition is suspected, it is advisable to repeat the reaction at a lower temperature.

Q4: Can I use reflux conditions for reactions with this compound?

A4: Reflux conditions are often employed for reactions involving enaminones to provide the necessary activation energy. However, the optimal reflux temperature will depend on the solvent used and the specific transformation being carried out. It is crucial to select a solvent with a boiling point that is appropriate for the reaction without causing decomposition of the starting material or products.

Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC or another appropriate analytical technique. Consider switching to a higher-boiling point solvent if necessary.
Reaction temperature is too high, leading to decomposition. Decrease the reaction temperature. If the reaction is exothermic, ensure efficient cooling and consider adding reagents dropwise to maintain a stable internal temperature.
Insufficient reaction time at the chosen temperature. Extend the reaction time and continue to monitor the reaction's progress.

Issue 2: Formation of Multiple Products or Unexpected Side Products

Potential Cause Recommended Solution
High reaction temperature promoting side reactions. Lower the reaction temperature to favor the desired reaction pathway. Side reactions often have a higher activation energy than the main reaction.
Exothermic reaction leading to temperature spikes. Implement more effective temperature control measures. This can include using an ice bath, a cryostat, or slow, controlled addition of reagents.
Incorrect heating method. Use a controlled heating mantle or an oil bath with a temperature controller for uniform and stable heating. Avoid direct heating with a hot plate, which can create localized hot spots.

Issue 3: Poor Regioselectivity

Potential Cause Recommended Solution
Temperature influencing the kinetic vs. thermodynamic product ratio. Systematically vary the reaction temperature. Lower temperatures often favor the formation of the kinetic product, while higher temperatures can lead to the thermodynamically more stable product.
Solvent effects at different temperatures. Experiment with different solvents across a range of temperatures to assess the impact on regioselectivity.

Experimental Protocols

While specific reaction conditions should be optimized for each unique transformation, the following provides a general framework for managing temperature in reactions involving this compound.

General Protocol for Temperature Optimization
  • Initial Small-Scale Reaction: Begin with a small-scale reaction at a moderate temperature (e.g., room temperature or slightly elevated, 40-50°C). Monitor the reaction by TLC or other means to establish a baseline for reactivity.

  • Systematic Temperature Variation:

    • If the initial reaction is slow or does not proceed, increase the temperature in a stepwise manner (e.g., 60°C, 80°C, reflux).

    • If the initial reaction is fast but produces significant byproducts, decrease the temperature (e.g., 0°C, -20°C).

  • Monitoring: At each temperature, monitor the reaction for the consumption of starting material, the formation of the desired product, and the appearance of any byproducts.

  • Exothermicity Assessment: For new reactions, it is crucial to assess for potential exothermicity. Start with a small-scale reaction and have a cooling bath readily available. Add reagents slowly and monitor the internal temperature closely.

  • Scale-Up Considerations: When scaling up a reaction, be aware that heat dissipation becomes less efficient. It may be necessary to adjust the heating/cooling apparatus and the rate of reagent addition to maintain the optimal temperature range identified in the small-scale experiments.

Example Protocol: Synthesis of a Substituted Pyrimidine

This protocol provides a general guideline for the reaction of this compound with a nucleophile like guanidine or urea to form a pyrimidine derivative.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

  • Nucleophile Addition: Add the nucleophile (e.g., guanidine hydrochloride or urea, 1-1.2 equivalents) and a base (if necessary, e.g., sodium ethoxide) to the solution.

  • Temperature Control:

    • Initial Phase: Stir the reaction mixture at room temperature for 30 minutes to an hour to allow for initial mixing and reaction.

    • Heating Phase: Gradually heat the reaction mixture to reflux using a temperature-controlled oil bath. Monitor the internal temperature of the reaction.

    • Optimization: If the reaction is slow or incomplete after several hours, consider switching to a higher-boiling solvent. If side products are observed, attempt the reaction at a lower temperature for a longer duration.

  • Reaction Monitoring: Follow the progress of the reaction by TLC, looking for the disappearance of the starting enaminone and the appearance of the pyrimidine product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the appropriate work-up and purification steps.

Visualizations

The following diagrams illustrate key workflows and logical relationships for managing temperature in your experiments.

G Troubleshooting Low Yield start Low or No Product Yield check_temp Is the reaction temperature appropriate? start->check_temp check_time Is the reaction time sufficient? start->check_time temp_too_low Temperature is too low. check_temp->temp_too_low No temp_too_high Temperature is too high. check_temp->temp_too_high Yes increase_temp Gradually increase temperature. Monitor reaction progress. temp_too_low->increase_temp decrease_temp Decrease temperature. Ensure adequate cooling for exotherms. temp_too_high->decrease_temp success Yield Improved increase_temp->success decrease_temp->success extend_time Extend reaction time. check_time->extend_time No extend_time->success

Caption: Troubleshooting workflow for low reaction yield.

G Temperature Optimization Workflow start Start Temperature Optimization small_scale Perform small-scale reaction at moderate temperature (e.g., 25-40°C) start->small_scale monitor1 Monitor reaction by TLC small_scale->monitor1 reaction_outcome Assess reaction outcome monitor1->reaction_outcome slow_incomplete Slow or Incomplete reaction_outcome->slow_incomplete Slow fast_byproducts Fast with Byproducts reaction_outcome->fast_byproducts Byproducts optimal Optimal reaction_outcome->optimal Good increase_temp Increase temperature stepwise (e.g., 60°C, 80°C, reflux) slow_incomplete->increase_temp decrease_temp Decrease temperature (e.g., 0°C, -20°C) fast_byproducts->decrease_temp end Optimal Temperature Identified optimal->end monitor2 Monitor at each temperature increase_temp->monitor2 monitor3 Monitor at each temperature decrease_temp->monitor3 monitor2->end monitor3->end

Caption: General workflow for reaction temperature optimization.

References

solvent effects on (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity patterns of this compound?

A1: this compound is an enaminone, a class of compounds characterized by a conjugated system containing an amine and a carbonyl group. This structure imparts both nucleophilic and electrophilic properties. The electron-rich C-2 and amino group can react with electrophiles, while the electron-deficient C-1 and C-3 positions are susceptible to nucleophilic attack. Enaminones are versatile precursors for the synthesis of various heterocyclic compounds.

Q2: How does the choice of solvent affect the stability of this compound?

A2: The stability of enaminones can be significantly influenced by the solvent. Protic solvents, particularly water and alcohols, can facilitate hydrolysis of the enaminone, leading to degradation of the compound. For storage and reactions where the enaminone is an intermediate, it is advisable to use aprotic solvents. The tautomeric equilibrium between the enol-imine and enaminone forms can also be solvent-dependent, which in turn can affect stability and reactivity.

Q3: What types of reactions can be performed with this compound?

A3: Given its structure as a "push-pull" alkene, this compound is a good candidate for various reactions, including:

  • Cycloaddition reactions: It can act as a dienophile or participate in other cycloadditions. The polarity of the solvent can influence the reaction mechanism and stereoselectivity of these reactions.

  • Reactions with electrophiles: The nucleophilic C-2 position can react with various electrophiles.

  • Reactions with nucleophiles: The electrophilic carbonyl carbon and C-3 are potential sites for nucleophilic attack.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, this compound is associated with the following hazard statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). It is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Troubleshooting Guides

Issue 1: Low or no product yield in a reaction involving this compound.

Potential Cause Recommended Solution
Degradation of the enaminone Store the enaminone in a cool, dark, and dry place. Use freshly prepared or purified enaminone for reactions. Avoid protic solvents if hydrolysis is a suspected issue.
Inappropriate solvent The polarity of the solvent can significantly impact reaction rates and yields. If a reaction is sluggish, consider switching to a solvent with a different polarity (see illustrative data below). For cycloadditions, solvent choice can affect the concerted vs. stepwise nature of the reaction.
Suboptimal reaction temperature Some reactions may require heating to proceed at a reasonable rate. Conversely, for thermally sensitive products, the reaction may need to be cooled. Experiment with a range of temperatures to find the optimum.
Incorrect stoichiometry or order of addition Verify the calculations for all reagents. In some cases, the order of addition of reactants and catalysts can be critical.
Presence of impurities Ensure all reagents and solvents are pure and dry. Impurities can interfere with the reaction or quench catalysts.

Issue 2: Formation of multiple products or poor selectivity.

Potential Cause Recommended Solution
Competing reaction pathways The choice of solvent can influence the selectivity of a reaction. For instance, in cycloadditions, a change in solvent polarity might favor one stereoisomer over another. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) to polar protic (e.g., ethanol), if compatible with the reactants.
Isomerization of the starting material or product The (E)-configuration of the double bond may isomerize under certain conditions (e.g., exposure to acid, base, or light). Ensure the reaction is performed under conditions that preserve the desired stereochemistry.
Side reactions due to prolonged reaction time Monitor the reaction progress using techniques like TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to minimize the formation of byproducts.

Data Presentation

Illustrative Solvent Effects on a Hypothetical Cycloaddition Reaction

The following table provides a hypothetical summary of how solvent choice might influence the yield and selectivity of a [4+2] cycloaddition reaction between this compound (as the dienophile) and a generic diene. Note: This data is for illustrative purposes only and is intended to guide experimental design.

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%) Diastereomeric Ratio (endo:exo)
Toluene2.4244580:20
Dichloromethane9.1186085:15
Tetrahydrofuran7.5166590:10
Acetonitrile37.5885>95:5
Ethanol24.61270 (possible side products)92:8

Experimental Protocols

General Protocol for a [4+2] Cycloaddition Reaction

  • To a solution of this compound (1.0 eq) in the chosen dry solvent (e.g., acetonitrile, 0.1 M), add the diene (1.2 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

Reaction_Pathway Reactants Enaminone + Diene TS Transition State Reactants->TS [4+2] Cycloaddition Solvent Solvent Choice (e.g., ACN, Toluene) Solvent->TS Influences Rate & Selectivity Product Cycloadduct TS->Product Ring Formation

Caption: General reaction pathway for a [4+2] cycloaddition.

Troubleshooting_Workflow Start Low/No Product Yield Check_Stability Check Enaminone Stability (TLC, NMR of starting material) Start->Check_Stability Is_Stable Is it stable? Check_Stability->Is_Stable Degradation_Solutions Use fresh/pure enaminone Use aprotic solvent Is_Stable->Degradation_Solutions No Vary_Solvent Vary Solvent Polarity Is_Stable->Vary_Solvent Yes Degradation_Solutions->Check_Stability Vary_Temp Optimize Temperature Vary_Solvent->Vary_Temp Check_Reagents Check Reagent Purity & Stoichiometry Vary_Temp->Check_Reagents Success Problem Solved Check_Reagents->Success

Caption: Troubleshooting workflow for low product yield.

avoiding decomposition of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one during reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the decomposition of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one during your experiments.

Troubleshooting Guides

Issue 1: Decomposition of this compound During Reaction

Enaminones like this compound are known to be sensitive to certain reaction conditions, primarily acidic environments, which can lead to hydrolysis and other decomposition pathways. Below is a summary of factors that can influence the stability of this reagent and recommended actions to mitigate degradation.

Potential Cause Observation Recommended Action Rationale
Acidic Conditions Reaction mixture turns yellow/brown; formation of side products observed by TLC/LC-MS.- Use non-acidic or weakly basic conditions where possible.- If acidic conditions are unavoidable, use the mildest possible acid and the lowest effective concentration.- Consider using a buffered solution to maintain a stable pH.Enaminones are susceptible to acid-catalyzed hydrolysis. The vinyl carbon is protonated, leading to the collapse of the enaminone structure.
Presence of Water Similar to acidic conditions, discoloration and formation of impurities.- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.Water can act as a proton source, especially in the presence of even trace amounts of acid, facilitating hydrolysis.
Elevated Temperatures Darkening of the reaction mixture; increased rate of side product formation.- Run the reaction at the lowest effective temperature.- If heating is necessary, do so for the minimum time required for the reaction to proceed to completion.High temperatures can accelerate the rate of decomposition reactions, including hydrolysis and potential polymerization or other degradation pathways.
Inappropriate Solvent Low yield of the desired product; complex mixture of byproducts.- Favor aprotic, non-polar solvents such as toluene, benzene, or diethyl ether.[1] - Avoid protic solvents (e.g., alcohols, water) and strongly acidic or basic solvents.Protic solvents can participate in the hydrolysis of the enaminone. The choice of solvent can also influence the equilibrium between different tautomeric forms, potentially favoring a less stable form.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of decomposition of this compound?

A1: Visual signs of decomposition often include a color change of the solution, typically to yellow or brown. Chromatographic analysis (TLC, LC-MS) will reveal the presence of new, often more polar, spots or peaks corresponding to decomposition products. A common decomposition pathway is hydrolysis, which would yield 4,4-dimethoxy-3-oxobutanal and dimethylamine.

Q2: How can I minimize the decomposition of this compound during a reaction?

A2: To minimize decomposition, it is crucial to control the reaction conditions carefully. Key strategies include:

  • Maintaining a neutral or slightly basic pH: Avoid acidic conditions whenever possible.

  • Using anhydrous conditions: Ensure all solvents and reagents are free of water.

  • Controlling the temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Choosing an appropriate solvent: Aprotic, non-polar solvents are generally preferred.[1]

Q3: What is the primary mechanism of decomposition for this compound?

A3: The primary decomposition mechanism for enaminones in the presence of acid and water is hydrolysis.[2] The reaction is typically initiated by the protonation of the β-carbon (the vinyl carbon), which makes it susceptible to nucleophilic attack by water. This leads to the formation of an unstable intermediate that subsequently breaks down.

Q4: Can this compound be purified if some decomposition has occurred?

A4: Purification is possible, but the method will depend on the scale of the reaction and the nature of the impurities. Column chromatography on silica gel using a non-polar eluent system is a common method for purifying organic compounds. However, given the sensitivity of the enaminone to acidic surfaces, it may be beneficial to use silica gel that has been neutralized with a base (e.g., triethylamine) before use. Distillation under reduced pressure is another potential purification method for larger quantities, provided the compound is thermally stable enough.

Q5: Are there any specific classes of reactions where the stability of this compound is a major concern?

A5: Yes, its stability is a significant concern in reactions that require acidic catalysts or generate acidic byproducts. For example, in the synthesis of certain heterocyclic compounds where an acid catalyst is used to promote cyclization, the enaminone starting material can degrade if the conditions are too harsh. Careful selection of the acid catalyst and reaction temperature is critical in such cases.

Experimental Protocols

Example Protocol: Synthesis of a 2-Amino-pyrimidine Derivative

This protocol describes a cyclocondensation reaction between this compound and a guanidine derivative to form a substituted pyrimidine. The conditions are chosen to minimize the decomposition of the enaminone.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of the Guanidine Free Base: In a dry round-bottom flask under an inert atmosphere, dissolve guanidine hydrochloride in anhydrous ethanol. Add a stoichiometric equivalent of sodium ethoxide to neutralize the hydrochloride and precipitate sodium chloride. Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: In a separate, dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound in anhydrous toluene.

  • Filtration of Guanidine Solution: Filter the guanidine solution prepared in step 1 to remove the precipitated sodium chloride. The filtrate contains the free guanidine base in ethanol.

  • Cyclocondensation: Add the ethanolic solution of free guanidine to the toluene solution of the enaminone.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

DecompositionPathway Enaminone This compound ProtonatedEnaminone Protonated Intermediate Enaminone->ProtonatedEnaminone H+ (Acid Catalyst) HydrolysisProduct1 4,4-dimethoxy-3-oxobutanal ProtonatedEnaminone->HydrolysisProduct1 H2O HydrolysisProduct2 Dimethylamine ProtonatedEnaminone->HydrolysisProduct2 H2O Decomposition Decomposition Products HydrolysisProduct1->Decomposition HydrolysisProduct2->Decomposition ExperimentalWorkflow cluster_guanidine Guanidine Preparation cluster_reaction Cyclocondensation Reaction cluster_purification Purification GuanidineHCl Guanidine Hydrochloride FreeGuanidine Free Guanidine Solution GuanidineHCl->FreeGuanidine Neutralization Base Sodium Ethoxide in Ethanol Base->FreeGuanidine ReactionMix Reaction Mixture FreeGuanidine->ReactionMix Enaminone (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one in Toluene Enaminone->ReactionMix Reflux Reflux ReactionMix->Reflux CrudeProduct Crude Pyrimidine Reflux->CrudeProduct Purification Recrystallization or Column Chromatography CrudeProduct->Purification PureProduct Pure 2-Amino-pyrimidine Derivative Purification->PureProduct

References

Validation & Comparative

A Comparative Guide to Alternatives for (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and yield. (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, an enaminone, is a valuable building block. However, a range of alternative reagents can offer advantages in terms of reactivity, scalability, and cost-effectiveness. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in reagent selection for the synthesis of enaminones and their derivatives.

Key Alternatives and Their Performance

The primary alternatives to this compound in the synthesis of β-enaminones from compounds containing active methylene groups are Bredereck's reagent (tert-butoxybis(dimethylamino)methane) and N,N-dimethylformamide dimethyl acetal (DMF-DMA). A more recent and highly effective alternative is Gold's reagent, a stable and scalable synthetic equivalent of DMF-DMA.

Bredereck's Reagent: This aminal ester is recognized as a powerful aminomethylenating agent.[1] Its enhanced reactivity compared to DMF-DMA stems from the in situ generation of a tert-butoxide ion, a significantly stronger base than the methoxide ion generated from DMF-DMA. This allows Bredereck's reagent to effectively deprotonate less acidic substrates where DMF-DMA may be ineffective, often resulting in superior yields.[1]

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): A widely used and commercially available reagent for the formation of enaminones.[2] While generally effective, its reactivity can be limited with weakly acidic methylene and methyl groups.[1]

Gold's Reagent: This bench-stable crystalline solid, [3-(dimethylamino)-2-azaprop-2-en-1-ylidene]dimethylammonium chloride, serves as a synthetic equivalent of DMF-DMA.[2] It can be prepared in a single step from inexpensive starting materials and offers advantages in terms of scalability and ease of handling.[2][3] A variety of Gold's reagents with different N-alkyl substituents can be synthesized to modulate reactivity and substrate scope.[2]

Performance Comparison in Enaminone Synthesis

The following tables summarize the performance of these alternative reagents in the synthesis of enaminones from various ketone substrates.

Table 1: Comparison of Bredereck's Reagent and DMF-DMA

SubstrateReagentConditionsYield (%)Reference
N-Aryl 2-pyrrolidoneDMF-DMANot specifiedNo appreciable conversion[1]
N-Aryl 2-pyrrolidoneBredereck's reagentNot specifiedExcellent[1]

Table 2: Performance of Gold's Reagents in Enaminone Synthesis from Ketones [2]

Ketone SubstrateGold's ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
2-ButanoneN,N-Dimethyl Gold's ReagentNaHTHF651.585
AcetophenoneN,N-Dimethyl Gold's ReagentNaHTHF651292
Dihydro-β-iononeN,N-Dimethyl Gold's ReagentNaHTHF651.578
AcetophenoneMorpholine Gold's ReagentNaHTHF651284
Dihydro-β-iononeIndoline Gold's ReagentNaHTHF651.556

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: General Procedure for Enaminone Synthesis using Gold's Reagent[2]

Materials:

  • Ketone (1.0 equiv)

  • Gold's Reagent (1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C, a solution of the ketone in anhydrous THF is added dropwise.

  • The resulting mixture is stirred at room temperature for 30 minutes.

  • The appropriate Gold's reagent is added in one portion.

  • The reaction mixture is heated to 65 °C and stirred for the time indicated in Table 2.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and quenched with saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of Enaminones using Gold's Reagent Generated In Situ[3]

Materials:

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

  • 1,4-Dioxane (dry)

  • Ketone

  • Potassium carbonate (K₂CO₃)

Procedure:

  • A mixture of cyanuric chloride in dry 1,4-dioxane is prepared.

  • N,N-Dimethylformamide is added, and the solution is heated gently for 1 hour. During this time, Gold's reagent solidifies.

  • The reaction mixture is cooled to room temperature.

  • Potassium carbonate is added in portions, followed by the addition of the appropriate ketone.

  • The mixture is stirred at room temperature for 15-30 minutes.

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The residue is treated with water and extracted with chloroform.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give the crude enaminone, which can be further purified by crystallization or chromatography.

Protocol 3: Synthesis of Pyrazoles from Enaminones[4]

Materials:

  • Enaminone (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Glacial acetic acid

Procedure:

  • A solution of the enaminone in glacial acetic acid is prepared.

  • Hydrazine hydrate is added to the solution.

  • The reaction mixture is refluxed for an appropriate time until the reaction is complete (monitored by TLC).

  • The mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid product is washed with a suitable solvent (e.g., ethanol) and dried to afford the pyrazole derivative.

Visualizing Synthetic Pathways and Relationships

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and the relationship between the discussed reagents.

Enaminone_Synthesis_Alternatives cluster_synthesis Synthetic Transformation Reagent (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one Enaminone β-Enaminone Reagent->Enaminone Bredereck Bredereck's Reagent Bredereck->Enaminone DMFDMA DMF-DMA DMFDMA->Enaminone Gold Gold's Reagent Gold->Enaminone Ketone Ketone (Active Methylene Compound) Ketone->Enaminone Reaction with...

Figure 1. Alternatives for Enaminone Synthesis.

Gold_Reagent_Synthesis Cyanuric_Chloride Cyanuric Chloride Gold_Reagent Gold's Reagent (in situ generation) Cyanuric_Chloride->Gold_Reagent DMF N,N-Dimethylformamide (DMF) DMF->Gold_Reagent Enaminone Enaminone Gold_Reagent->Enaminone + Ketone Ketone Ketone

Figure 2. One-Pot Enaminone Synthesis via In Situ Gold's Reagent.

Pyrazole_Synthesis_Workflow Ketone Ketone Enaminone Enaminone Intermediate Ketone->Enaminone + Enaminone_Reagent Enaminone Synthesis Reagent (Bredereck's, DMF-DMA, or Gold's) Enaminone_Reagent->Enaminone Pyrazole Pyrazole Derivative Enaminone->Pyrazole + Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole

Figure 3. General Workflow for Pyrazole Synthesis.

Conclusion

While this compound is a useful reagent, several viable alternatives offer distinct advantages for the synthesis of enaminones and their downstream products. Bredereck's reagent provides superior reactivity for less acidic substrates. DMF-DMA remains a standard, readily available option. Gold's reagent emerges as a highly promising alternative, offering scalability, stability, and high yields, with the added benefit of a convenient one-pot synthesis protocol. The choice of reagent will ultimately depend on the specific substrate, desired scale of the reaction, and cost considerations. This guide provides the necessary data and protocols to make an informed decision for your synthetic needs.

References

comparison of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one with Bredereck's reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the construction of heterocyclic scaffolds is a cornerstone of drug discovery and development. Among the myriad of reagents available, (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one and Bredereck's reagent (tert-butoxybis(dimethylamino)methane) have emerged as versatile building blocks for the synthesis of various heterocycles, particularly pyrazoles. This guide provides an objective comparison of these two reagents, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal tool for their synthetic endeavors.

At a Glance: Key Differences and Applications

This compound is a multifunctional enaminone possessing both electrophilic and nucleophilic centers, making it a valuable precursor for the synthesis of substituted heterocycles. Bredereck's reagent, an aminal ester, is a powerful aminomethylenating agent, particularly effective in reacting with weakly acidic C-H bonds to generate enaminones in situ, which can then undergo further transformations.

The primary distinction lies in their mode of action. This compound is a pre-functionalized building block, offering a direct route to specific heterocyclic systems. In contrast, Bredereck's reagent is a more fundamental tool for the activation of methylene groups, providing a broader, though less direct, pathway to a wider array of enaminone intermediates.

Performance in Pyrazole Synthesis: A Comparative Analysis

The synthesis of pyrazoles, a privileged scaffold in medicinal chemistry, serves as an excellent platform for comparing the utility of these two reagents. Both can be employed to construct the pyrazole ring through condensation with hydrazine derivatives.

Table 1: Comparison of Reagent Performance in Pyrazole Synthesis

FeatureThis compoundBredereck's Reagent
Starting Material Pre-formed enaminoneActive methylene compound (e.g., ketone)
Reaction Type Cyclocondensation with hydrazineIn situ enaminone formation followed by cyclocondensation
Key Intermediate The reagent itselfEnaminone formed in situ
Versatility Primarily for specific substitution patternsBroader scope of accessible enaminones
Reaction Conditions Typically mild to moderateOften requires heating
Byproducts Dimethylamine, Methanoltert-Butanol, Dimethylamine

Experimental Data: Synthesis of 3,5-Disubstituted Pyrazoles

To provide a quantitative comparison, we examine the synthesis of 3,5-disubstituted pyrazoles using both reagents.

Synthesis of 3(5)-Dimethoxymethyl-5(3)-methylpyrazole using this compound

The reaction of this compound with hydrazine hydrate provides a direct route to 3(5)-dimethoxymethyl-5(3)-methylpyrazole.

Table 2: Experimental Data for Pyrazole Synthesis with this compound

SubstrateReagentSolventTemperature (°C)Reaction TimeYield (%)
This compoundHydrazine hydrateEthanolRefluxNot specifiedNot specified
Synthesis of Pyrazoles using Bredereck's Reagent

Bredereck's reagent is utilized to first generate an enaminone from an active methylene compound, which then undergoes cyclization with hydrazine. A notable application is in the solid-phase synthesis of pyrazole libraries from aromatic ketones.

Table 3: Experimental Data for Pyrazole Synthesis via Bredereck's Reagent

SubstrateReagentSolventTemperature (°C)Reaction TimeYield (%)
Aromatic Ketone (on solid support)1. Bredereck's Reagent 2. HydrazineNot specifiedNot specifiedNot specifiedNot specified

While specific yields for a solution-phase synthesis of a comparable pyrazole are not directly available for a side-by-side comparison, the utility of Bredereck's reagent in generating the necessary enaminone intermediate from a ketone is well-established.[2]

Experimental Protocols

General Protocol for Pyrazole Synthesis from this compound
  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

  • Add hydrazine hydrate (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to obtain the desired pyrazole.

General Protocol for Pyrazole Synthesis from an Active Methylene Compound using Bredereck's Reagent
  • Enaminone Formation:

    • Dissolve the active methylene compound (e.g., a ketone, 1 equivalent) in an anhydrous, non-polar aprotic solvent (e.g., toluene or cyclohexane) under an inert atmosphere.

    • Add Bredereck's reagent (1.1-1.5 equivalents) to the solution.

    • Heat the reaction mixture to reflux and monitor the formation of the enaminone by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude enaminone may be purified or used directly in the next step.

  • Cyclocondensation:

    • Dissolve the crude enaminone in a suitable solvent like ethanol or acetic acid.

    • Add hydrazine hydrate (1 to 1.2 equivalents).

    • Heat the reaction mixture and monitor the formation of the pyrazole by TLC.

    • Work-up and purify the product as described in the previous protocol.

Reaction Pathways and Workflows

The following diagrams illustrate the general reaction pathways for pyrazole synthesis using both reagents.

reaction_pathway cluster_enaminone This compound Pathway cluster_bredereck Bredereck's Reagent Pathway enaminone This compound pyrazole1 3,5-Disubstituted Pyrazole enaminone->pyrazole1 + Hydrazine hydrazine1 Hydrazine ketone Active Methylene Compound enaminone_intermediate Enaminone Intermediate ketone->enaminone_intermediate + Bredereck's Reagent bredereck Bredereck's Reagent pyrazole2 3,5-Disubstituted Pyrazole enaminone_intermediate->pyrazole2 + Hydrazine hydrazine2 Hydrazine

Caption: General reaction pathways for pyrazole synthesis.

experimental_workflow cluster_enaminone_workflow Workflow: this compound cluster_bredereck_workflow Workflow: Bredereck's Reagent start1 Start dissolve1 Dissolve Enaminone in Solvent start1->dissolve1 add_hydrazine1 Add Hydrazine Hydrate dissolve1->add_hydrazine1 reflux1 Reflux Reaction Mixture add_hydrazine1->reflux1 workup1 Work-up and Purification reflux1->workup1 end1 End: Pyrazole Product workup1->end1 start2 Start dissolve2 Dissolve Ketone in Anhydrous Solvent start2->dissolve2 add_bredereck Add Bredereck's Reagent dissolve2->add_bredereck reflux2 Reflux to form Enaminone add_bredereck->reflux2 cyclo Add Hydrazine and Reflux reflux2->cyclo workup2 Work-up and Purification cyclo->workup2 end2 End: Pyrazole Product workup2->end2

Caption: Experimental workflows for pyrazole synthesis.

Conclusion

Both this compound and Bredereck's reagent are valuable reagents for the synthesis of pyrazoles and other heterocycles.

  • This compound is the reagent of choice when a specific, pre-functionalized building block is required for a direct and convergent synthesis. Its utility shines in the rapid construction of pyrazoles with a defined substitution pattern.

  • Bredereck's reagent offers greater flexibility by enabling the in situ generation of a wide variety of enaminones from readily available ketones and other active methylene compounds. This two-step approach, while less direct, provides access to a broader diversity of pyrazole derivatives.

The selection between these two reagents will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired level of synthetic flexibility. For targeted synthesis of a specific pyrazole, the pre-functionalized enaminone offers a more streamlined approach. For exploratory synthesis and the generation of diverse libraries, the versatility of Bredereck's reagent in forming various enaminone intermediates is a significant advantage.

References

A Comparative Spectroscopic Analysis of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one and Related Enaminone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one and its analogs. This guide provides a comparative analysis of their performance using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data visualizations.

Enaminones are a versatile class of organic compounds characterized by a conjugated system containing an amino group and a carbonyl group linked by a carbon-carbon double bond. This structural motif imparts unique electronic and reactive properties, making them valuable intermediates in organic synthesis and key components in various biologically active molecules. This guide focuses on the spectroscopic analysis of a specific enaminone, this compound, and compares its spectral features with those of related acyclic enaminone derivatives. Understanding the spectroscopic signatures of these compounds is crucial for their identification, characterization, and the elucidation of their structure-activity relationships in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a representative alternative, 4-(Dimethylamino)but-3-en-2-one. This comparative data allows for a clear understanding of the influence of the dimethoxy group on the spectroscopic properties.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Data not available in published literatureData not available in published literature
4-(Dimethylamino)but-3-en-2-one 2.09 (s, 3H, CH₃), 2.89 (s, 6H, N(CH₃)₂), 5.06 (d, J=8.1 Hz, 1H, =CH-CO), 7.55 (d, J=8.1 Hz, 1H, N-CH=)28.1 (CH₃), 45.1 (N(CH₃)₂), 96.9 (=CH-CO), 153.1 (N-CH=), 194.2 (C=O)

Table 2: IR and UV-Vis Spectroscopic Data

CompoundIR (ν, cm⁻¹)UV-Vis (λmax, nm)
This compound Data not available in published literatureData not available in published literature
4-(Dimethylamino)but-3-en-2-one ~1640 (C=O), ~1580 (C=C)~300

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragmentation Peaks (m/z)
This compound [1][2]C₈H₁₅NO₃173.21Data not available in published literature
4-(Dimethylamino)but-3-en-2-one [3]C₆H₁₁NO113.16Data not available in published literature

Note: The lack of publicly available experimental spectroscopic data for this compound highlights a gap in the scientific literature. The data for 4-(Dimethylamino)but-3-en-2-one is provided as a close structural analog for comparative purposes.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible spectroscopic analysis of enaminone derivatives. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms within the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the enaminone derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon NMR spectrum with proton decoupling.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to specific functional groups (e.g., C=O, C=C, C-N, C-H bonds).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the conjugated system.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the enaminone derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range that covers the expected absorption of the chromophore (typically 200-400 nm for enaminones). Use the pure solvent as a blank for baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

  • Ionization: Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Determine the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of enaminone derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Starting Materials synthesis (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one Derivative start->synthesis Chemical Reaction nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir uvvis UV-Vis Spectroscopy synthesis->uvvis ms Mass Spectrometry synthesis->ms structure Structure Elucidation nmr->structure ir->structure comparison Comparison with Alternatives uvvis->comparison ms->structure structure->comparison

Caption: Experimental workflow for the synthesis and spectroscopic analysis of enaminone derivatives.

Enaminone_Conjugation cluster_structure This compound cluster_effect Electronic Effect N N(CH₃)₂ C1 C N->C1 lone pair donation N->C1 Conjugated System Push Push (Electron Donating) C2 C C1->C2 π-bond C1->C2 Conjugated System C3 C=O C2->C3 π-bond C2->C3 Conjugated System C4 C(OCH₃)₂ C3->C4 Pull Pull (Electron Withdrawing)

Caption: Push-pull electronic nature of the enaminone conjugated system.

This guide provides a foundational framework for the spectroscopic analysis of this compound and its derivatives. The presented data and protocols are intended to assist researchers in the accurate characterization of these important compounds and to facilitate further investigations into their chemical and biological properties. The noted absence of comprehensive public data for the title compound underscores the need for further research in this area.

References

A Comparative Guide to the ¹H NMR Spectrum of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one and Related Enones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one against two structurally related alternatives: 4-(dimethylamino)but-3-en-2-one and 4-methoxy-3-buten-2-one. Due to the limited availability of published experimental spectra for the target compound, this guide presents expected chemical shifts based on established NMR principles, alongside available experimental data for the selected alternatives. This comparison offers valuable insights for the characterization and identification of this class of compounds.

Data Presentation: ¹H NMR Spectral Data Comparison

The following table summarizes the ¹H NMR spectral data for this compound (expected values) and its analogues (experimental values). This structured format allows for a clear and direct comparison of the chemical shifts (δ), multiplicities, and coupling constants (J) for the distinct proton environments in each molecule.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound (Expected)-N(CH₃)₂~2.9 - 3.1singletN/A6H
-OCH₃~3.3 - 3.5singletN/A6H
H-1~4.8 - 5.0singletN/A1H
H-3~5.4 - 5.6doublet~12-161H
H-4~7.4 - 7.6doublet~12-161H
4-(Dimethylamino)but-3-en-2-one [1]-N(CH₃)₂~2.8 - 3.0singletN/A6H
-COCH₃~2.1 - 2.3singletN/A3H
H-3~5.0 - 5.2doublet~8-101H
H-4~7.3 - 7.5doublet~8-101H
4-Methoxy-3-buten-2-one [2]-COCH₃2.192singletN/A3H
-OCH₃3.713singlet0.43H
H-35.590doublet12.91H
H-47.574doublet of doublets12.9, 0.41H

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for accurate structural elucidation and comparison.

Sample Preparation:

  • Sample Weighing: Accurately weigh 5-10 mg of the solid compound or measure 5-10 µL of the liquid sample.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte's signals. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0.00 ppm.

NMR Spectrometer Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Acquisition Time (AQ): Set to 2-4 seconds.

    • Relaxation Delay (D1): Set to 1-5 seconds to allow for full relaxation of the protons.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio for a sample of this concentration.

    • Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the entire proton chemical shift range.

  • Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase Correction: Manually or automatically correct the phase of the spectrum.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Integration: Integrate the signals to determine the relative number of protons.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound, with protons labeled to correspond with the expected signals in the ¹H NMR spectrum.

Caption: Structure of this compound with proton labels.

References

Comparative Analysis of 13C NMR Data for Enaminone and Methoxybutenone Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Spectroscopic Data

In the field of organic chemistry and drug development, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides invaluable information about the carbon skeleton of a molecule. This guide offers a comparative analysis of the 13C NMR data for two related α,β-unsaturated ketones: 4-(dimethylamino)but-3-en-2-one and 4-methoxy-3-buten-2-one. While the specific 13C NMR data for (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one was not available in the searched resources, the analysis of these structurally similar compounds provides a useful framework for predicting and interpreting its spectrum.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts for 4-(dimethylamino)but-3-en-2-one and 4-methoxy-3-buten-2-one are presented in Table 1. The data highlights the influence of the substituent at the C-4 position on the electron density and, consequently, the chemical shifts of the carbon atoms in the molecule.

Carbon Atom4-(Dimethylamino)but-3-en-2-one (Predicted)4-Methoxy-3-buten-2-one[1]
C-1 (CH3) ~28 ppm26.5 ppm
C-2 (C=O) ~195 ppm196.8 ppm
C-3 (=CH) ~95 ppm106.9 ppm
C-4 (=CH-X) ~150 ppm162.8 ppm
N(CH3)2 ~38 ppm-
O-CH3 -57.2 ppm

Table 1. Comparison of 13C NMR Chemical Shifts (ppm). Predicted values for 4-(dimethylamino)but-3-en-2-one are based on standard increments and comparison with similar structures.

Experimental Protocols

The following is a general protocol for the acquisition of 13C NMR spectra for organic compounds, similar to the ones discussed.

Sample Preparation:

  • Dissolution: Approximately 10-20 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a standard 5 mm NMR tube.

  • Internal Standard: A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on a Bruker instrument) is employed to obtain a spectrum with single lines for each carbon atom.

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds. This delay is crucial for allowing the carbon nuclei to return to their equilibrium state before the next pulse, ensuring accurate signal integration, especially for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from several hundred to several thousand) is typically required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Peak Picking: The chemical shift of each peak is determined.

Structural Representation and Carbon Numbering

The structures of the compared compounds and the numbering of the carbon atoms corresponding to the data in Table 1 are shown below.

Figure 1. Molecular structures and carbon numbering for the target and comparative compounds.

NMR Data Acquisition Workflow

The general workflow for acquiring and processing 13C NMR data is a systematic process to ensure high-quality, reproducible results.

workflow A Sample Preparation (Dissolution & Standard Addition) B NMR Spectrometer Setup (Locking, Tuning, Shimming) A->B Insert Sample C 13C NMR Data Acquisition (Pulse Sequence, Scans) B->C Set Parameters D Data Processing (FT, Phasing, Baseline Correction) C->D Acquire FID E Spectral Analysis (Referencing, Peak Picking, Integration) D->E Generate Spectrum F Structural Elucidation E->F Assign Signals

Figure 2. A generalized workflow for 13C NMR data acquisition and analysis.

References

Unveiling the Fragmentation Roadmap: A Comparative Mass Spectrometry Guide to (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural nuances of synthetic intermediates is paramount. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one and a structurally related enaminone, offering insights into their gas-phase decomposition pathways. Due to the absence of publicly available experimental mass spectra for these specific compounds, this guide leverages established principles of mass spectrometry to predict their fragmentation patterns, providing a valuable theoretical framework for their characterization.

Predictive Fragmentation Analysis

The fragmentation of an organic molecule in a mass spectrometer is a highly structured process governed by the relative stabilities of the resulting ions. For the target compound, this compound, and its simpler analogue, 4-(dimethylamino)but-3-en-2-one, the presence of nitrogen, carbonyl, and ether functionalities dictates the primary cleavage pathways.

The molecular ion of this compound is expected to undergo a series of characteristic fragmentations. Alpha-cleavage adjacent to the nitrogen atom is a common pathway for amines, leading to the formation of a stable iminium ion. The presence of the dimethoxy acetal group offers another site for facile cleavage, with the loss of a methoxy radical or a molecule of methanol. Furthermore, cleavage of the carbon-carbon bonds within the butenone backbone can also be anticipated.

A comparison with the predicted fragmentation of 4-(dimethylamino)but-3-en-2-one, which lacks the dimethoxy acetal group, highlights the influence of this functional group on the overall fragmentation pattern. The simpler enaminone is expected to exhibit a less complex spectrum, dominated by fragmentations of the enaminone core.

Predicted Mass Spectrometry Data

The following table summarizes the major predicted fragment ions for this compound and 4-(dimethylamino)but-3-en-2-one under electron ionization. The m/z values are calculated for the most abundant isotopes.

Predicted Fragment IonProposed StructurePredicted m/z for this compoundPredicted m/z for 4-(dimethylamino)but-3-en-2-one
[M]+•Molecular Ion173113
[M - •CH3]+Loss of a methyl radical15898
[M - •OCH3]+Loss of a methoxy radical142-
[M - CH3OH]+•Loss of methanol141-
[C6H12NO]+Cleavage of the acetal114-
[C5H8NO]+α-cleavage at the nitrogen9898
[C4H8N]+Iminium ion7070
[CH3CO]+Acetyl cation4343

Experimental Protocols

While experimental data for the specific title compound is not available, a general protocol for obtaining an electron ionization (EI) mass spectrum is provided below. This methodology is standard for the analysis of small organic molecules.

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source would be utilized.

Sample Introduction: The sample would be introduced into the ion source via a direct insertion probe or a gas chromatograph (GC) for volatile samples. For direct insertion, a few micrograms of the compound would be placed in a capillary tube.

Ionization: The sample molecules would be bombarded with a beam of electrons, typically with an energy of 70 eV, to induce ionization and fragmentation.

Mass Analysis: The resulting ions would be accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z value.

Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways for the molecular ion of this compound.

Fragmentation_Pathway M [C8H15NO3]+• m/z = 173 Molecular Ion F1 [C7H12NO3]+ m/z = 158 M->F1 - •CH3 F2 [C7H14NO2]+ m/z = 142 M->F2 - •OCH3 F3 [C7H13NO2]+• m/z = 141 M->F3 - CH3OH F5 [C5H8NO]+ m/z = 98 M->F5 - C(OCH3)2CH3 F7 [C2H3O]+ m/z = 43 M->F7 - C6H12NO2 F4 [C6H12NO]+ m/z = 114 F2->F4 - CO F6 [C4H8N]+ m/z = 70 F5->F6 - CO

Caption: Predicted EI fragmentation of this compound.

Comparative Infrared Spectrum Analysis: (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one and Alternative Ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the infrared (IR) spectrum of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, a β-enaminone, with simpler related ketones. Due to the limited availability of public experimental spectral data for this compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. This is compared with experimental data for butan-2-one, a simple aliphatic ketone, and 4-(dimethylamino)but-3-en-2-one, a structurally related enaminone.

This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and identification of this and similar compounds.

Comparison of Infrared Absorption Data

The following table summarizes the expected and experimental IR absorption peaks for the target compound and its alternatives. The data highlights the key differences in their spectral features, arising from their distinct functional groups. Enaminones, such as the target compound, are characterized by a conjugated system involving a carbonyl group, a carbon-carbon double bond, and an amine, which influences their vibrational frequencies.

Functional GroupVibration TypeThis compound (Predicted) (cm⁻¹)4-(dimethylamino)but-3-en-2-one (Experimental) (cm⁻¹)Butan-2-one (Experimental) (cm⁻¹)
C=O (Ketone)Stretch1665-1710~16501700-1725
C=C (Alkene)Stretch1640-1680~1600N/A
C-N (Amine)Stretch1020-12501250-1335N/A
C-O (Ether)Stretch1000-1300N/AN/A
C-H (Alkane)Stretch2850-30002850-30002850-3000
=C-H (Alkene)Stretch3000-31003000-3100N/A

Experimental Protocols

General Procedure for Acquiring IR Spectra of Liquid Samples

This protocol outlines the standard procedure for obtaining an IR spectrum of a pure liquid sample using an FTIR spectrometer with salt plates.

Materials:

  • FTIR Spectrometer

  • Polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Liquid sample

  • Acetone (for cleaning)

  • Kimwipes

  • Desiccator for storing salt plates

Procedure:

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a Kimwipe, handling them only by the edges.

    • Using a Pasteur pipette, place one to two drops of the liquid sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.

  • Spectrum Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract interferences from atmospheric CO₂ and water vapor.

    • Acquire the IR spectrum of the sample. Typically, multiple scans are averaged to improve the signal-to-noise ratio.

  • Post-Measurement:

    • Remove the salt plates from the sample holder.

    • Clean the plates thoroughly with acetone and a Kimwipe.

    • Return the clean, dry plates to the desiccator for storage.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound using infrared spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Conclusion Prepare Liquid Sample Prepare Liquid Sample Acquire Background Spectrum Acquire Background Spectrum Prepare Liquid Sample->Acquire Background Spectrum Place in Spectrometer Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Insert Sample Process Spectrum (e.g., Baseline Correction) Process Spectrum (e.g., Baseline Correction) Acquire Sample Spectrum->Process Spectrum (e.g., Baseline Correction) Identify Characteristic Peaks Identify Characteristic Peaks Process Spectrum (e.g., Baseline Correction)->Identify Characteristic Peaks Compare with Reference Spectra Compare with Reference Spectra Identify Characteristic Peaks->Compare with Reference Spectra Elucidate Functional Groups Elucidate Functional Groups Compare with Reference Spectra->Elucidate Functional Groups Confirm Compound Identity Confirm Compound Identity Elucidate Functional Groups->Confirm Compound Identity

Caption: Workflow for Compound Characterization via IR Spectroscopy.

Comparative Guide to Products from (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the chemical products derived from reactions involving (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. This versatile enaminone serves as a valuable building block in the synthesis of various heterocyclic compounds, particularly pyrimidine derivatives, which are of significant interest in medicinal chemistry and drug development. This document presents a comparative overview of reaction products, supported by experimental data, to aid in the selection of optimal synthetic routes.

Introduction to this compound

This compound is a highly reactive organic compound characterized by the presence of both an enamine and a ketone functional group, making it a versatile precursor in organic synthesis. Its chemical formula is C₈H₁₅NO₃, and it has a molecular weight of 173.21 g/mol .[1][2] This compound is often described as a versatile small molecule scaffold, primarily utilized in the construction of complex heterocyclic systems.[1]

Synthesis of Pyrimidine Derivatives

One of the most significant applications of this compound is in the synthesis of substituted pyrimidines. Pyrimidines are a core structure in many biologically active compounds, including several approved drugs. The reaction of this compound with various nucleophiles, such as amidines, guanidines, and ureas, provides a direct route to functionalized pyrimidines.

Reaction with Guanidine: Synthesis of 4-Aminopyrimidines

The reaction of this compound with guanidine hydrochloride is a key method for the synthesis of 4-aminopyrimidine derivatives. This reaction proceeds through a condensation-cyclization mechanism, where the guanidine acts as a binucleophile, attacking the electrophilic centers of the enaminone.

reaction_pathway reactant1 This compound intermediate Condensation Intermediate reactant1->intermediate + Guanidine reactant2 Guanidine reactant2->intermediate product 4-Aminopyrimidine Derivative intermediate->product - H₂O - (CH₃)₂NH - 2x CH₃OH

Caption: Reaction pathway for the synthesis of 4-aminopyrimidines.

Table 1: Comparison of Reaction Products from this compound and Alternatives

Starting MaterialReagentProductYield (%)Purity (%)Key Advantages
This compoundGuanidine HCl4-Amino-6-methoxy-2-methylpyrimidineNot specifiedNot specifiedVersatile precursor, mild reaction conditions
1,3-Dicarbonyl CompoundGuanidineSubstituted 2-Aminopyrimidine70-90>95High yields, well-established method[3]
AcylethynylpyrroleGuanidine NitratePyrrole-Aminopyrimidine EnsembleUp to 91>98Efficient for specific scaffolds[4][5]

Experimental Protocols

General Procedure for the Synthesis of 4-Aminopyrimidines from Enaminones and Guanidine

This protocol is a generalized procedure based on common laboratory practices for this type of reaction.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol (anhydrous)

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Guanidine hydrochloride is added to the sodium ethoxide solution to generate free guanidine. The resulting sodium chloride precipitate is removed by filtration.

  • This compound is added to the filtrate containing the free guanidine.

  • The reaction mixture is heated under reflux for a specified period (typically 4-12 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the desired 4-aminopyrimidine derivative.

Characterization of Products

The synthesized pyrimidine derivatives are typically characterized by a combination of spectroscopic methods and physical measurements.

Table 2: Spectroscopic and Physical Data for a Representative 4-Aminopyrimidine Derivative

PropertyData
Appearance White to off-white solid
Melting Point Varies depending on substituents
¹H NMR Characteristic signals for pyrimidine ring protons and substituents.
¹³C NMR Resonances corresponding to the carbon atoms of the pyrimidine ring and substituents.
Mass Spectrometry Molecular ion peak corresponding to the expected molecular weight.
IR Spectroscopy Absorption bands for N-H stretching (amine), C=N, and C=C bonds of the pyrimidine ring.

Comparison with Alternative Synthetic Routes

While this compound offers a convenient route to substituted pyrimidines, several alternative methods exist.

  • Biginelli Reaction: A one-pot multicomponent reaction between an aldehyde, a β-ketoester, and urea or thiourea. This method is widely used for the synthesis of dihydropyrimidines.

  • From Dicarbonyl Compounds: The reaction of 1,3-dicarbonyl compounds with amidines or guanidines is a classical and effective method for pyrimidine synthesis.[3]

  • From Alkynones: The reaction of alkynones with guanidine can also yield aminopyrimidine derivatives.[4]

The choice of synthetic route often depends on the desired substitution pattern on the pyrimidine ring, the availability of starting materials, and the desired reaction conditions.

workflow_comparison cluster_enaminone Enaminone Route cluster_biginelli Biginelli Reaction cluster_dicarbonyl Dicarbonyl Route enaminone (E)-4-(dimethylamino)-1,1- dimethoxybut-3-en-2-one product1 Substituted Pyrimidine enaminone->product1 + Reagent reagent1 Guanidine/Urea reagent1->product1 aldehyde Aldehyde product2 Dihydropyrimidine aldehyde->product2 ketoester β-Ketoester ketoester->product2 urea Urea/Thiourea urea->product2 One-pot dicarbonyl 1,3-Dicarbonyl product3 Substituted Pyrimidine dicarbonyl->product3 + Reagent reagent2 Amidine/Guanidine reagent2->product3

Caption: Comparison of synthetic workflows for pyrimidine synthesis.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of functionalized pyrimidines. The reaction with guanidine provides a straightforward route to 4-aminopyrimidine derivatives, which are important scaffolds in medicinal chemistry. While alternative synthetic methods exist, the use of this enaminone offers advantages in terms of mild reaction conditions and the potential for diverse substitution patterns. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for the synthesis and characterization of these important heterocyclic compounds.

References

X-ray crystallography of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic data of β-enaminone adducts, with a focus on derivatives structurally related to (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one. Due to the limited publicly available crystallographic data for adducts of the specific title compound, this guide leverages data from analogous β-enaminone structures to provide a framework for comparison and to highlight key structural features and experimental considerations.

Comparison of Crystallographic Data for β-Enaminone Derivatives

The following table summarizes key crystallographic parameters for a selection of β-enaminone derivatives. This data serves as a valuable reference for researchers working on the structural elucidation of similar compounds. Variations in crystal system, space group, and unit cell dimensions are influenced by the nature of substituents and the formation of intermolecular interactions, such as hydrogen bonds.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZR-factorRef.
(E)-3-(dimethylamino)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-oneC₁₃H₁₇NO₄MonoclinicCc11.6900(4)8.4868(2)14.1607(5)112.549(4)1297.49(8)40.0373[1]
(E)-1-(3,4-dimethoxyphenyl)-3-(dimethylamino)prop-2-en-1-oneC₁₃H₁₇NO₃MonoclinicP2₁/c7.7486(4)8.5148(3)19.3303(7)97.485(4)1262.97(10)40.0620[2]
(R)-(1-Methyl-3-oxo-but-1-enylamino)-phenylacetic acid methyl esterC₁₄H₁₇NO₃OrthorhombicP2₁2₁2₁7.574(1)12.530(1)14.245(1)901353.4(3)4-
(R)-4-(2-hydroxy-1-phenyl-ethylamino)-pent-3-en-2-oneC₁₃H₁₇NO₂MonoclinicP2₁5.543(1)9.433(1)12.237(2)100.687(3)628.8(2)2-

Experimental Protocols

A generalized, detailed methodology for the single-crystal X-ray diffraction of small molecule adducts, such as β-enaminones, is provided below. This protocol is a composite of standard practices in the field.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[3] Common techniques include:

  • Slow Evaporation: The compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered to allow for the slow evaporation of the solvent, leading to supersaturation and crystal growth.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal formation.

Crystal Mounting and Data Collection
  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be clear, without cracks or other visible defects.[4]

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5] The crystal is cooled (e.g., to 100 K or 296 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while it is irradiated with X-rays, and the diffraction pattern is recorded by the detector over a range of angles.[5][6]

Structure Solution and Refinement
  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters and to integrate the intensities of the reflections.

  • Structure Solution: The initial atomic positions are determined from the diffraction data using direct methods or Patterson methods, often with software like SHELXS.

  • Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data using least-squares methods (e.g., with SHELXL). This process minimizes the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor.

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound Adduct purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation

Caption: Experimental workflow for X-ray crystallography of small molecule adducts.

Logical Relationship in Structure Determination

structure_determination diffraction_pattern Diffraction Pattern (Intensities and Positions) unit_cell Unit Cell Parameters diffraction_pattern->unit_cell space_group Space Group Determination diffraction_pattern->space_group electron_density_map Electron Density Map unit_cell->electron_density_map space_group->electron_density_map atomic_model Initial Atomic Model electron_density_map->atomic_model refined_structure Refined Crystal Structure atomic_model->refined_structure

References

Safety Operating Guide

Proper Disposal of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the proper disposal of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound is classified with hazard statements indicating potential health risks. Depending on the supplier, it is identified as causing skin and eye irritation and may cause respiratory irritation.[1][2] More severe classifications indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[3] Therefore, it is crucial to treat this compound as hazardous waste and follow all prescribed safety precautions.

Key Hazard Information:

Hazard Statement CodeDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Note: The specific hazard profile may vary slightly between manufacturers. Always consult the safety data sheet (SDS) for the specific product in use.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's hazardous waste program.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE as specified in the chemical's SDS.[4] This includes, at a minimum:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or glasses

  • A lab coat

2. Waste Identification and Segregation:

  • Identify as Hazardous Waste: All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[3]

  • Segregate Waste Streams: Do not mix this waste with other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[4][5] Incompatible chemicals can react dangerously.[4] Store this waste separately from acids and oxidizing agents.[6]

3. Waste Collection and Containerization:

  • Use a Compatible Container: Collect the waste in a container that is compatible with the chemical. The original container is often the best choice.[6][7] If using a different container, ensure it is made of a material that will not react with or be degraded by the chemical.[7] The container must have a secure, leak-proof screw-on cap.[7]

  • Container Labeling: As soon as you begin collecting waste, affix a "Hazardous Waste" label to the container.[3] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (no abbreviations)[3]

    • The specific hazards (e.g., "Irritant," "Harmful")[8]

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[3][4]

4. Storage of Chemical Waste:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area (SAA) within the laboratory.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (such as a tub or tray) to contain any potential leaks.[1][7]

  • Follow Institutional Time Limits: Adhere to your institution's regulations regarding the maximum amount of time hazardous waste can be stored in a laboratory before it is collected.[6]

5. Arranging for Disposal:

  • Contact EHS: Follow your institution's specific procedures for having hazardous waste removed. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a pickup.[4]

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.

Disposal of Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[3] The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing and allowing the container to air dry, deface the original label and dispose of the container as regular trash, unless your institution's policy dictates otherwise.[3][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Waste (H302, H312, H315, H319, H332, H335) segregate Segregate from Incompatible Waste identify->segregate ppe->identify container Use Labeled, Compatible Container segregate->container store Store in Designated Area with Secondary Containment container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision workflow for the safe disposal of the chemical.

References

Personal protective equipment for handling (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of (E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one (CAS No. 187242-85-9). Adherence to these procedures is vital for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Hazard Summary:

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The signal word for this chemical is "Warning".[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety glasses with side-shields or goggles, and a face shield.Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Chemical-resistant gloves and a lab coat or protective suit.Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2] A complete suit protecting against chemicals is recommended.[2]
Respiratory Use in a well-ventilated area. A respirator may be required if ventilation is inadequate.Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator.[2]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] This substance should be stored in a refrigerator.[1]

Spill and Emergency Procedures:

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection.[2] Prevent further leakage if safe to do so. Do not let the product enter drains.[2]

  • Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[2] Firefighters should wear self-contained breathing apparatus.[2]

Disposal:

  • Dispose of this chemical and its container through a licensed professional waste disposal service.[2]

  • Do not dispose of it with regular trash or down the drain.

  • Contaminated gloves and other disposable PPE should be disposed of in accordance with applicable laws and good laboratory practices.[2]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_material Gather All Necessary Materials prep_hood->prep_material handle_transfer Carefully Transfer Reagent in Fume Hood prep_material->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedure cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Chemical Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(E)-4-(dimethylamino)-1,1-dimethoxybut-3-en-2-one

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